(4-Bromo-2-methoxyphenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBTBUHEXXTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680957 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858523-37-2 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Bromo-2-methoxyphenyl)acetonitrile CAS number and identifiers
An In-Depth Technical Guide to (4-Bromo-2-methoxyphenyl)acetonitrile: Synthesis, Applications, and Core Identifiers
Introduction
This compound is a substituted aromatic nitrile that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture—comprising a synthetically tractable aryl bromide, a modifiable nitrile group, and an electron-rich methoxy-substituted benzene ring—positions it as a key intermediate in the construction of complex molecular scaffolds. For researchers, particularly in the fields of medicinal chemistry and drug development, this compound offers a strategic starting point for synthesizing novel therapeutic agents. This guide provides an in-depth analysis of its core identifiers, physicochemical properties, a field-proven synthesis protocol, key synthetic applications, and essential safety and handling guidelines.
Compound Identification and Core Data
Precise identification is the cornerstone of chemical research. The following table summarizes the essential identifiers for this compound, ensuring accurate documentation and retrieval in chemical databases.
| Identifier | Value | Source(s) |
| CAS Number | 858523-37-2 | [1][2][3] |
| IUPAC Name | 2-(4-bromo-2-methoxyphenyl)acetonitrile | [4] |
| Molecular Formula | C₉H₈BrNO | [1][4] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Canonical SMILES | COC1=C(C=CC(=C1)Br)CC#N | [4] |
| InChI Key | MKTBTBUHEXXTRR-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD11847504 | [3] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions. While comprehensive experimental data for this specific isomer is not widely published, the following information has been collated from supplier technical data sheets.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
| Storage | Store in a cool, dry place, sealed from moisture | |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | (General chemical knowledge) |
Note: Specific values for melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically for lot-specific material.
Synthesis Protocol: Cyanation of 4-Bromo-2-methoxybenzyl Bromide
The most direct and reliable synthesis of this compound involves a nucleophilic substitution (Sₙ2) reaction. This process utilizes the corresponding benzyl bromide as the electrophile and a cyanide salt as the nucleophile. The causality for this choice is rooted in the high reactivity of benzyl halides and the strong nucleophilicity of the cyanide ion.
Experimental Protocol
Objective: To synthesize this compound from 4-Bromo-2-methoxybenzyl bromide.
Materials:
-
4-Bromo-2-methoxybenzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Acetonitrile (solvent)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-2-methoxybenzyl bromide (1.0 eq) and the phase-transfer catalyst TBAB (0.05 eq) in acetonitrile.
-
Scientist's Insight: TBAB is employed as a phase-transfer catalyst. It facilitates the transport of the cyanide anion from the solid phase (or an aqueous phase if used) into the organic phase where the benzyl bromide resides, significantly accelerating the reaction rate.
-
-
Addition of Cyanide: Add finely powdered and dried sodium cyanide (1.2 eq) to the stirring solution.
-
Causality: Using a slight excess of NaCN ensures the reaction goes to completion. The cyanide must be dry as moisture can reduce its reactivity and lead to side reactions.
-
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.
-
Trustworthiness: This step dissolves the remaining inorganic salts (NaCN, NaBr) and the phase-transfer catalyst, preparing the mixture for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with deionized water and then with brine.
-
Scientist's Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the final drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The identity and purity of the final product, this compound, must be confirmed by analytical techniques such as NMR and LC-MS.[5]
Synthesis Workflow Diagram
References
Crystal structure of (4-Bromo-2-methoxyphenyl)acetonitrile
An In-depth Technical Guide to the Crystal Structure Determination of (4-Bromo-2-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science.[1][2] A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, reaction mechanisms, and biological interactions. This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as an expert-led walkthrough of the essential experimental and computational steps required for its elucidation. The principles and protocols described herein are broadly applicable to the structural determination of novel organic molecules.
Introduction: The Significance of Structural Elucidation
The spatial arrangement of atoms within a molecule dictates its properties and functions. For pharmaceutical development, knowing the precise crystal structure of an active pharmaceutical ingredient (API) or a key intermediate is critical for understanding its stability, solubility, and bioavailability. This compound, with its reactive nitrile group, a bromine atom capable of halogen bonding, and a methoxy-substituted phenyl ring, presents a fascinating case for structural analysis.[1][2] Elucidating its crystal structure would provide invaluable insights into its solid-state packing, intermolecular interactions, and potential polymorphism, all of which are crucial considerations in drug design and materials engineering.
The primary technique for unambiguously determining the three-dimensional atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[3][4] This powerful analytical method allows for the precise measurement of bond lengths, bond angles, and the overall molecular conformation, providing a foundational understanding of the molecule's behavior at the atomic level.[3][5]
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
A high-quality single crystal is the prerequisite for a successful SC-XRD experiment.[6] This section outlines a plausible synthetic route for this compound and discusses the critical techniques for obtaining diffraction-quality crystals.
Synthesis of this compound
A common route to arylacetonitriles involves the cyanation of a corresponding benzylic halide. A plausible synthesis for this compound is outlined below. This method is adapted from established procedures for similar compounds.[7][8]
Experimental Protocol: Synthesis
-
Starting Material: 4-Bromo-1-(chloromethyl)-2-methoxybenzene.
-
Reaction: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material in a suitable solvent such as acetone. b. Add an excess of sodium cyanide (NaCN) and a catalytic amount of sodium iodide (NaI). c. Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). d. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. e. Evaporate the solvent from the filtrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Synthetic workflow for this compound.
Growing Single Crystals
The formation of a single crystal of sufficient size and quality is often the most challenging step. The goal is to encourage the slow, ordered growth of a single crystal lattice from a supersaturated solution.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation: a. Dissolve the purified compound in the chosen solvent to create a nearly saturated solution. b. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Solvent Diffusion: a. Dissolve the compound in a small amount of a "good" solvent. b. Place this solution in a larger, sealed container with a "poor" solvent (in which the compound is insoluble) that is miscible with the good solvent. c. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the solution using a loop and mount them on the goniometer of the diffractometer.[6]
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[4] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[3][9]
Principles of X-ray Diffraction
X-rays have wavelengths comparable to the distances between atoms in a crystal lattice.[9] When an X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. In a periodic lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, as described by Bragg's Law, giving rise to a unique diffraction pattern of spots. The positions and intensities of these spots contain the information needed to determine the crystal structure.
Data Collection and Processing
Experimental Protocol: SC-XRD Data Collection
-
Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a focused X-ray beam and rotated. A detector records the diffraction pattern as a series of images at different crystal orientations.[9] Data is typically collected over a wide range of angles to ensure a complete dataset.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots. This information is then used to determine the unit cell parameters and the space group of the crystal.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. Computational methods are used to solve this problem and generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule. The model is subsequently refined against the experimental data to improve its accuracy, resulting in the final crystal structure.
Hypothetical Crystal Structure Analysis of this compound
In the absence of experimental data, we can predict some of the key structural features of this compound based on its chemical composition and the principles of crystal engineering.
Expected Crystallographic Parameters
The following table presents hypothetical crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₈BrNO |
| Formula Weight | 226.07 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| a (Å) | 5 - 10 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z | 4 |
| Density (calc) | 1.5 - 1.7 g/cm³ |
Potential Intermolecular Interactions
The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces:
-
Halogen Bonding: The bromine atom is a potential halogen bond donor, which could interact with the nitrogen atom of the nitrile group or the oxygen atom of the methoxy group of a neighboring molecule.
-
Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in stabilizing the crystal lattice.
-
π-π Stacking: The aromatic phenyl rings could engage in offset π-π stacking interactions, contributing to the overall packing efficiency.
-
Dipole-Dipole Interactions: The polar nitrile and methoxy groups would introduce dipole moments, leading to dipole-dipole interactions.
Conclusion
The determination of the crystal structure of this compound through single-crystal X-ray diffraction is an essential step in fully characterizing this important synthetic intermediate. A high-resolution crystal structure would provide definitive information on its molecular conformation, bond parameters, and intermolecular interactions. This knowledge is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties. The protocols and principles outlined in this guide provide a robust framework for researchers undertaking the structural elucidation of this and other novel organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. pulstec.net [pulstec.net]
- 6. fiveable.me [fiveable.me]
- 7. orgsyn.org [orgsyn.org]
- 8. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of (4-Bromo-2-methoxyphenyl)acetonitrile in Organic Solvents
Abstract
Introduction to (4-Bromo-2-methoxyphenyl)acetonitrile
This compound, with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol , is a substituted aromatic nitrile.[3] Its structure, featuring a bromo and a methoxy group on the phenyl ring, imparts a unique combination of polarity and reactivity, making it a versatile building block in organic synthesis.[1][2] Understanding the solubility of this compound is paramount for its effective use in various applications, including reaction optimization, purification via recrystallization, and formulation development.
Theoretical Principles of Solubility
The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like."[4][5] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are:
-
Polarity: The presence of the nitrile (-C≡N) and methoxy (-OCH₃) groups introduces polarity to the molecule. The nitrile group is a strong dipole, while the ether linkage in the methoxy group also contributes to its polar nature. The bromine atom, being electronegative, further influences the molecule's overall polarity.
-
Hydrogen Bonding: While this compound itself does not have hydrogen bond donor capabilities, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.[6] This suggests that it will have some affinity for protic solvents that can donate hydrogen bonds (e.g., alcohols).
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[7]
Based on its structure, this compound can be classified as a moderately polar compound. Therefore, it is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is anticipated to be limited.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following protocol outlines a standard laboratory method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (crystalline solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or heating block
-
Volumetric flasks and pipettes
-
Filtration apparatus (syringe filters or vacuum filtration)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled bath set to a specific temperature (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[7]
-
-
Separation of Solid and Liquid Phases:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.
-
-
Quantification of Solute Concentration:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/L or mg/mL.
-
Predicted Solubility Profile
While quantitative data is pending experimental determination, a qualitative solubility profile can be predicted based on the molecular structure and established principles of solubility.
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol | High | The ability of alcohols to act as hydrogen bond donors and their overall polarity align well with the polar nature and hydrogen bond accepting capabilities of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | High to Moderate | These solvents have significant dipole moments that can interact favorably with the polar groups of the solute. Acetonitrile, sharing the nitrile functional group, may show particularly good solubility.[8] |
| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the phenyl ring of the solute, but the overall polarity mismatch will likely limit high solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The large difference in polarity between the nonpolar solvent and the moderately polar solute will result in poor solvation.[5] |
Discussion and Practical Implications
The predicted solubility profile of this compound has significant implications for its practical application:
-
Reaction Chemistry: For reactions involving this compound, polar aprotic solvents like acetonitrile or acetone would likely be good choices to ensure sufficient solubility of the starting material.
-
Purification by Recrystallization: A mixed solvent system is often ideal for recrystallization.[9] For this compound, a good approach would be to dissolve it in a "good" solvent where it is highly soluble at elevated temperatures (e.g., ethanol or acetone) and then add a "poor" solvent in which it is sparingly soluble (e.g., water or hexane) to induce crystallization upon cooling.[8][9] This differential solubility is key to effective purification.[9]
Conclusion
This technical guide has provided a detailed analysis of the solubility of this compound in organic solvents. By understanding the underlying chemical principles and employing the outlined experimental protocol, researchers can effectively determine its solubility and apply this knowledge to optimize synthetic and purification processes. The predicted solubility profile serves as a valuable starting point for solvent selection in various laboratory and industrial applications.
References
An In-depth Technical Guide to (4-Bromo-2-methoxyphenyl)acetonitrile: A Versatile Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2-methoxyphenyl)acetonitrile is a key organic intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique trifunctional molecular architecture, featuring a reactive nitrile group, a synthetically versatile bromo substituent on the aromatic ring, and an acidic α-carbon, makes it a valuable building block for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the causal relationships that underpin its utility in modern organic synthesis.
Core Molecular Attributes
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1][2] |
| CAS Number | 858523-37-2 | [1][2][3] |
| Monoisotopic Mass | 224.97893 Da | [4] |
Synthesis of this compound
The synthesis of this compound typically involves a nucleophilic substitution reaction where a suitable cyanide source displaces a leaving group on a precursor molecule. A common and effective strategy starts from 4-bromo-2-methoxyphenol.
Conceptual Synthesis Workflow
References
An In-Depth Technical Guide to the Physical and Chemical Properties of (4-Bromo-2-methoxyphenyl)acetonitrile
This guide provides a comprehensive overview of the physical appearance, stability, and handling of (4-Bromo-2-methoxyphenyl)acetonitrile (CAS No. 858523-37-2), a key intermediate in pharmaceutical and agrochemical research. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both technical data and field-proven insights to ensure the safe and effective use of this compound.
Introduction and Scientific Context
This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a brominated phenyl ring, a methoxy group, and a nitrile functional group, offers multiple reaction sites for the construction of more complex molecules. The strategic placement of these functionalities makes it a valuable precursor for a range of molecular scaffolds, particularly in the development of novel therapeutic agents and specialized chemical products. Understanding its physical and chemical characteristics is paramount for its successful application in multi-step synthetic pathways.
Physicochemical Properties
The accurate characterization of a compound's physical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 858523-37-2 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1][2] |
| Physical Appearance | Solid. Described as a white to off-white crystalline powder or a beige solid. | [2] |
| Melting Point | 56-62 °C | [2] |
| Boiling Point | 308.408 °C at 760 mmHg | |
| Density | 1.451 g/cm³ | [2] |
| Refractive Index | 1.556 | [2] |
| Flash Point | 140.32 °C | |
| Purity | Typically ≥98% | [2] |
Stability and Handling Considerations
The stability of this compound is a critical factor in its storage, handling, and use in chemical reactions. While specific degradation studies on this compound are not widely published, its chemical structure allows for informed predictions regarding its stability profile.
General Stability
This compound is generally stable under recommended storage conditions. However, like many substituted aromatic compounds, it can be susceptible to degradation under harsh conditions.
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways are plausible:
-
Hydrolysis of the Nitrile Group: In the presence of strong acids or bases, the nitrile group can hydrolyze to form a carboxylic acid or an amide intermediate. This is a common reaction for nitriles and can be a desired transformation in a synthetic route, but an unwanted degradation pathway during storage or in incompatible reaction media.
-
Cleavage of the Methoxy Ether Linkage: Harsh acidic conditions could potentially lead to the cleavage of the methoxy group, yielding a phenolic derivative.
-
Reactions of the Bromine Atom: The bromine atom on the aromatic ring can participate in various reactions, including nucleophilic aromatic substitution or coupling reactions. While often exploited in synthesis, unwanted side reactions can occur in the presence of certain nucleophiles or catalysts.
-
Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light.[3] Exposure to UV or high-energy visible light may lead to the formation of radical species and subsequent degradation.[3]
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Incompatible Materials
To ensure the stability of this compound, contact with the following should be avoided:
-
Strong Oxidizing Agents: Can lead to vigorous reactions and degradation.
-
Strong Acids and Bases: Can promote hydrolysis of the nitrile and/or cleavage of the ether linkage.
-
Certain Metal Ions: Can catalyze decomposition.
Experimental Protocols
Adherence to proper experimental protocols is essential for safety and for obtaining reliable and reproducible results.
Recommended Storage Protocol
To maintain the integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8 °C.[2]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation.
-
Light: Store in a tightly sealed, opaque container to protect from light.[3] Amber glass vials are suitable for this purpose.[3]
-
Container: Ensure the container is dry and securely sealed to prevent moisture ingress.
The following workflow illustrates the recommended storage procedure:
Caption: Recommended workflow for the proper storage of the compound.
Handling Protocol
Due to the potential hazards associated with substituted acetonitriles, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
-
Dispensing:
-
When weighing and transferring the solid, avoid generating dust.
-
Use a spatula for transfers and clean any spills promptly.
-
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of physical properties. While generally stable, its reactivity necessitates careful handling and storage to prevent degradation. By understanding its stability profile and adhering to the recommended protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, contributing to the advancement of pharmaceutical and chemical research.
References
(4-Bromo-2-methoxyphenyl)acetonitrile safety and handling precautions
An In-depth Technical Guide to the Safe Handling of (4-Bromo-2-methoxyphenyl)acetonitrile
Introduction: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. This compound (CAS No. 858523-37-2) is a substituted phenylacetonitrile, a class of compounds valuable as building blocks in medicinal chemistry.[1] However, its specific toxicological and safety data are not extensively documented. This guide adopts a proactive, first-principles approach to safety, deriving handling protocols from an analysis of its core chemical functionalities: the aromatic bromide and, most critically, the nitrile group.
The presence of the cyano (-C≡N) group necessitates that this compound be handled with the utmost care, assuming a high degree of toxicity analogous to other organic nitriles.[2] The toxicity of nitriles often stems from their potential to metabolically release cyanide ions, potent inhibitors of cellular respiration.[3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring a safe laboratory environment.
Section 1: Hazard Assessment & Classification
Due to the limited specific data for this compound, its hazard profile is inferred from structurally related compounds, such as other toxic liquid nitriles and brominated aromatics.[4][5][6] The primary hazards are associated with acute toxicity via multiple routes of exposure and potential irritation.
Inferred GHS Classification
The Globally Harmonized System (GHS) classification is extrapolated from analogs. It should be treated, at a minimum, as meeting the criteria outlined below.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5][7][8] | Danger | GHS06 (Skull and Crossbones) |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | Danger | GHS06 (Skull and Crossbones) |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | Danger | GHS06 (Skull and Crossbones) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9][10] | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[9][10] | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[9][10] | Warning | GHS07 (Exclamation Mark) |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to containment, combining engineering controls and PPE, is mandatory to prevent exposure.
Mandatory Engineering Controls
The causality behind these controls is the prevention of aerosol and vapor inhalation, which is a primary exposure route for toxic nitriles.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[9] This is the primary barrier to prevent systemic exposure via inhalation.
-
Safety Shower & Eyewash Station: Must be readily accessible and tested regularly. Immediate access is critical for decontamination in the event of a significant splash or spill.[11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected for chemical resistance and worn correctly at all times.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data. For extended operations or when handling larger quantities, consider double-gloving. Always inspect gloves for tears or pinholes before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[8]
-
Skin and Body Protection: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[13]
-
Respiratory Protection: Not typically required when all work is conducted within a certified fume hood. However, for emergency situations like a large spill, a full-face respirator with a combination filter for organic vapors and particulates (e.g., Type ABEK) is necessary.[8]
Section 3: Standard Operating Procedures (SOPs)
Adherence to strict protocols is essential for minimizing risk during routine laboratory operations.
Protocol for Weighing and Transfer
-
Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh paper, secondary containers) is present.
-
Tare Container: Place a tared, sealed container on the balance inside the fume hood.
-
Aliquot Transfer: Carefully transfer the required amount of this compound to the container, minimizing the creation of dust or aerosols.
-
Seal and Clean: Securely close the container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol) and wipe, disposing of the wipes as hazardous waste.
-
Transport: Use a secondary container when transporting the chemical within the laboratory.
Storage Requirements
Proper storage is crucial to prevent degradation, reaction, and accidental exposure.
-
Location: Store in a cool, dry, well-ventilated area designated for toxic chemicals.
-
Security: The storage location must be locked and accessible only to authorized personnel.[5][9]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[14]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][12] Contact with strong acids is particularly hazardous as it can lead to the liberation of highly toxic hydrogen cyanide gas.[15]
Section 4: Emergency Response
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.
-
Ventilate: Ensure the fume hood is operating. If the spill is large and outside a hood, close the door to the lab and prevent entry.
-
Assess and Equip: For small spills within a fume hood, trained personnel wearing full PPE (double gloves, goggles, face shield, lab coat) can proceed. For larger spills, contact the institution's environmental health and safety (EHS) department immediately.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse. Collect all cleaning materials for hazardous waste disposal.
First Aid Measures
Immediate medical attention is required for any suspected exposure. Show the Safety Data Sheet (or this guide) to the attending physician.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. [6] Immediately call a Poison Control Center or physician.[5][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[9][11] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.
Section 5: Waste Disposal
Chemical waste must be handled in accordance with institutional, local, and national regulations.
-
Containerization: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Environmental Precaution: Do not allow the material to enter drains or the environment.[4]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.
Section 6: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 858523-37-2 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | Data not available (likely a solid, based on analogs) | - |
| Melting Point | Data not available (analog (2-Methoxyphenyl)acetonitrile: 65-69 °C) | [12] |
| Boiling Point | Data not available (analog (2-Methoxyphenyl)acetonitrile: 143 °C @ 15 mmHg) | [12] |
| Solubility | Likely insoluble in water | [9] |
Conclusion
While this compound is a valuable synthetic intermediate, its potential for high toxicity requires a commensurate level of caution. By understanding the risks derived from its chemical structure, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and emergency protocols, researchers can work with this compound safely and effectively. The principles and procedures outlined in this guide provide the necessary framework to achieve that goal.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 对甲氧基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 2-(2-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. atul.co.in [atul.co.in]
- 15. Cyanide - Wikipedia [en.wikipedia.org]
Commercial availability of (4-Bromo-2-methoxyphenyl)acetonitrile
An In-Depth Technical Guide to the Commercial Availability and Application of (4-Bromo-2-methoxyphenyl)acetonitrile
Authored by: A Senior Application Scientist
Introduction
This compound, identified by the CAS Number 858523-37-2, is a substituted arylacetonitrile that serves as a crucial and versatile building block in modern organic synthesis. Its molecular architecture, featuring a bromine atom, a methoxy group, and a nitrile moiety on a phenyl ring, offers multiple reactive sites. This unique combination of functional groups makes it an intermediate of significant interest for researchers, scientists, and drug development professionals. The strategic placement of these groups allows for a wide range of chemical transformations, positioning it as a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic considerations, and key applications.
Commercial Availability and Procurement
This compound is readily available from a variety of specialized chemical suppliers catering to the research and development community. It is typically offered in research quantities, with purities generally exceeding 95-98%. When sourcing this compound, it is imperative for researchers to consult the certificate of analysis for lot-specific purity and characterization data.
Below is a summary of representative commercial suppliers. Availability and quantities are subject to change, and researchers should verify the information directly with the suppliers.
| Supplier | Product ID | Purity | Available Quantities |
| Santa Cruz Biotechnology | sc-290003 | ≥98% | Inquire with supplier |
| AKSci | W8828 | ≥98% | 1g, 5g, 10g, 25g |
| MySkinRecipes | 81346 | 95% | 250mg, 1g |
| JR MediChem LLC | AS-8891 | 98% | Inquire with supplier |
| BLD Pharm | BD119842 | 98% | 1g, 5g, 25g |
| Aladdin | B184825 | 98% | 1g, 5g, 25g |
Note: All products listed are intended for research and development use only and must be handled by technically qualified individuals.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in experimental workflows.
| Property | Value |
| CAS Number | 858523-37-2 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Solid[2] |
| Melting Point | 56-62°C[2] |
| Density | 1.451 g/cm³[2] |
| Refractive Index | 1.556[2] |
| Storage | Recommended long-term storage at 2-8°C[2] |
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Signal Word: Warning[2]
Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2] In case of exposure, rinse the affected area with plenty of water and seek medical attention.[3]
Synthetic Considerations
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. Arylacetonitriles are commonly synthesized via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The workflow below illustrates a plausible synthetic route starting from 4-bromo-2-methoxybenzaldehyde.
Caption: Plausible synthetic workflow for this compound.
This multi-step process involves the initial reduction of the aldehyde to an alcohol, followed by conversion to a more reactive benzyl halide, and finally, displacement with a cyanide anion. Each step requires careful optimization of reaction conditions to maximize yield and purity.
Applications in Research and Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications, making it a powerful tool for building molecular complexity. The nitrile group is particularly versatile, serving as a precursor to amines, aldehydes, ketones, and carboxylic acids.[4]
The presence of the bromine atom is key to its application in modern medicinal chemistry. It serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4][5] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the core scaffolds of many pharmaceutical agents.[6][7]
Caption: Key reactive sites and potential transformations of the title compound.
Although specific applications for this compound are proprietary or in early-stage research, the broader class of substituted phenylacetonitriles are well-documented as intermediates in the synthesis of compounds with diverse biological activities.[8] For instance, related isomers are used in the development of kinase inhibitors and selective estrogen receptor modulators (SERMs).[6][7] The cyano group is a common feature in many marketed drugs, highlighting the importance of nitrile-containing intermediates in drug discovery.[8]
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate for the research and development sectors. Its well-defined physicochemical properties and predictable reactivity, particularly at the aryl bromide and nitrile positions, provide synthetic chemists with a reliable platform for the construction of novel and complex molecular architectures. As the demand for innovative pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound in enabling discovery and development is set to increase.
References
Methodological & Application
Application Note: (4-Bromo-2-methoxyphenyl)acetonitrile as a Versatile Precursor for the Synthesis of Quinolines and Benzofurans
Abstract
This technical guide provides detailed protocols and methodologies for the synthesis of high-value heterocyclic compounds, specifically quinolines and benzofurans, utilizing (4-Bromo-2-methoxyphenyl)acetonitrile as a strategic starting material. This precursor is uniquely functionalized with a bromo group amenable to cross-coupling, a nitrile moiety for diverse transformations, and an ortho-methoxy group that serves as a synthetic handle for cyclization. The protocols herein are designed to be robust and reproducible, offering field-proven insights into experimental design and mechanistic rationale to empower researchers in medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
This compound is a multifaceted building block for organic synthesis.[1] Its utility arises from the orthogonal reactivity of its three primary functional groups:
-
Aryl Bromide: Serves as a canonical handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[2]
-
Nitrile Group: A versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate directly in cyclization and addition reactions.[2][3]
-
Ortho-Methoxy Group & Methylene Bridge: The methoxy group can be strategically cleaved to reveal a nucleophilic phenol for intramolecular cyclizations. The adjacent methylene protons are acidic and can be deprotonated to form a nucleophilic carbanion.[2]
This unique combination enables the rational design of synthetic routes to a variety of heterocycles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4][5] This note details two exemplary transformations: a palladium-catalyzed cascade for quinoline synthesis and a multi-step sequence for constructing the benzofuran core.
Synthesis of Substituted Quinolines via Palladium-Catalyzed Cascade
The quinoline scaffold is a privileged structure in medicinal chemistry.[4] Modern synthetic methods allow for its construction under mild conditions with high functional group tolerance. We present a protocol adapted from contemporary palladium-catalyzed cascade reactions that directly utilize the nitrile functionality.[6]
Mechanistic Rationale & Workflow
This protocol is based on a three-component reaction involving the aryl nitrile, an arylboronic acid, and an alcohol, catalyzed by a palladium(II) species. The reaction proceeds through a proposed cascade of nucleophilic addition, intramolecular cyclization/ring expansion, and esterification to furnish a 2-arylquinoline-4-carboxylate. The palladium catalyst is crucial for activating the nitrile group towards nucleophilic attack by the arylboronic acid.
Caption: Experimental workflow for the Pd-catalyzed synthesis of quinolines.
Detailed Experimental Protocol
Reaction: Palladium-Catalyzed Three-Component Synthesis of Ethyl 6-bromo-8-methoxy-2-phenylquinoline-4-carboxylate
-
Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 226 mg), phenylboronic acid (1.5 mmol, 183 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), SPhos (0.1 mmol, 41 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) and absolute ethanol (2 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the target quinoline derivative.
Data Summary
The following table provides illustrative data for the synthesis of various quinoline derivatives using this methodology, demonstrating its scope.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 6-bromo-8-methoxy-2-phenylquinoline-4-carboxylate | 75 |
| 2 | 4-Tolylboronic acid | Ethyl 6-bromo-8-methoxy-2-(p-tolyl)quinoline-4-carboxylate | 78 |
| 3 | 4-Methoxyphenylboronic acid | Ethyl 6-bromo-8-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylate | 82 |
| 4 | 3-Thienylboronic acid | Ethyl 6-bromo-8-methoxy-2-(thiophen-3-yl)quinoline-4-carboxylate | 65 |
Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization
Benzofurans are prevalent motifs in natural products and pharmaceuticals, known for a wide range of biological activities.[7] A reliable and modular route to this scaffold involves an initial Sonogashira coupling to install an alkyne, followed by an intramolecular cyclization. The ortho-methoxy group is a key latent functionality, which is unmasked to a phenol to trigger the final ring-forming step.
Mechanistic Rationale & Workflow
The synthesis proceeds in three distinct stages:
-
Sonogashira Coupling: The aryl bromide is coupled with a terminal alkyne using a palladium/copper co-catalytic system to form a C(sp²)-C(sp) bond.[8] This step constructs the requisite carbon framework for cyclization.
-
O-Demethylation: The methoxy ether is cleaved using a strong Lewis acid like boron tribromide (BBr₃) to generate the free phenol. This step unmasks the nucleophile for the subsequent cyclization.
-
Intramolecular Cyclization: The resulting ortho-hydroxyarylacetonitrile derivative undergoes a 5-exo-dig cyclization. The phenoxide attacks the alkyne, a process often promoted by a base or a transition metal catalyst, to form the benzofuran ring.[7]
Caption: Multi-step workflow for the synthesis of benzofurans.
Detailed Experimental Protocols
Protocol 3.2.1: Step 1 - Sonogashira Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 mmol, 226 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.5 mg).
-
Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous triethylamine (Et₃N, 5 mL) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 132 µL).
-
Reaction Execution: Stir the mixture at 60 °C for 6 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite, and wash the pad with ethyl acetate. Concentrate the filtrate and purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the coupled product.
Protocol 3.2.2: Step 2 - O-Demethylation
-
Preparation: Dissolve the alkyne intermediate from Step 1 (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried flask under argon.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add boron tribromide (1 M solution in DCM, 1.2 mL, 1.2 mmol) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C, followed by water (10 mL). Extract with DCM (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude phenol, which is often used directly in the next step.
Protocol 3.2.3: Step 3 - Intramolecular Cyclization
-
Preparation: Dissolve the crude phenol from Step 2 (1.0 mmol) in dimethylformamide (DMF, 8 mL).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Reaction Execution: Heat the mixture to 90 °C and stir for 5 hours.
-
Workup: Cool the reaction, pour it into water (20 mL), and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to afford the final benzofuran product.
Data Summary
This robust sequence allows for the synthesis of diverse benzofurans by varying the coupling partner.
| Entry | Terminal Alkyne | Product | Overall Yield (%) |
| 1 | Phenylacetylene | (6-Bromo-2-phenylbenzofuran-3-yl)acetonitrile | 68 |
| 2 | 1-Hexyne | (6-Bromo-2-butylbenzofuran-3-yl)acetonitrile | 71 |
| 3 | Trimethylsilylacetylene | (6-Bromo-2-(trimethylsilyl)benzofuran-3-yl)acetonitrile | 65 |
| 4 | Propargyl alcohol | (6-Bromo-2-(hydroxymethyl)benzofuran-3-yl)acetonitrile | 60 |
| The TMS group can be removed post-cyclization if desired. |
Conclusion
This compound stands out as a highly effective and versatile starting material for constructing complex heterocyclic systems. The protocols detailed in this application note for the synthesis of quinolines and benzofurans are built upon reliable, well-documented chemical transformations. By providing not only the step-by-step procedures but also the underlying mechanistic rationale, we aim to equip researchers with the tools to confidently apply these methods and adapt them for the synthesis of novel molecular targets in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (4-Bromo-2-methoxyphenyl)acetonitrile in Medicinal Chemistry: Application Notes and Protocols
(4-Bromo-2-methoxyphenyl)acetonitrile , a versatile synthetic intermediate, has emerged as a valuable building block in the intricate landscape of medicinal chemistry. Its unique structural arrangement, featuring a reactive nitrile moiety and a strategically positioned bromo-functionalized aromatic ring, offers a powerful handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, particularly as a key precursor in the synthesis of innovative therapeutic agents, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: A Multifaceted Precursor
This compound (CAS No. 858523-37-2) is a crystalline solid with a molecular weight of 226.07 g/mol and a molecular formula of C₉H₈BrNO.[1] Its utility in organic synthesis stems from the orthogonal reactivity of its two primary functional groups. The aryl bromide serves as a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the formation of intricate biaryl systems. Concurrently, the nitrile group can be readily transformed into other critical functionalities, such as primary amines or carboxylic acids, which are prevalent in biologically active molecules.[2]
This dual reactivity profile makes this compound an ideal starting material for the synthesis of a wide array of pharmaceutical agents, most notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The strategic incorporation of the this compound scaffold allows for the systematic exploration of chemical space to develop potent and selective kinase inhibitors.
Core Applications in Drug Discovery: The Synthesis of Fenebrutinib
A prominent example showcasing the significance of this compound is its role as a key precursor in the synthesis of Fenebrutinib . Fenebrutinib is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell and myeloid cell signaling pathways.[3] Dysregulation of BTK signaling is implicated in various autoimmune diseases, and Fenebrutinib is under clinical investigation for the treatment of conditions such as multiple sclerosis and rheumatoid arthritis.[3][4]
The synthesis of Fenebrutinib involves a convergent approach, wherein two key fragments are synthesized separately and then coupled in a final step. This compound serves as the foundational starting material for one of these critical fragments. The synthetic strategy hinges on two pivotal transformations: a Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety, followed by the reduction of the nitrile group to a primary amine.
Synthetic Workflow for a Key Fenebrutinib Intermediate
The following workflow illustrates the strategic utilization of this compound in the synthesis of a key intermediate for Fenebrutinib.
Caption: Synthetic workflow for a key Fenebrutinib intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of a Fenebrutinib intermediate, starting from this compound. These protocols are based on established chemical principles and are intended for use by trained professionals in a controlled laboratory setting.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Ester
This protocol details the palladium-catalyzed cross-coupling reaction to form the C-C bond between the aryl bromide and a pyrazole moiety.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalents) |
| This compound | 858523-37-2 | 226.07 | 1.0 |
| Pyrazole Boronic Acid Pinacol Ester | Varies | Varies | 1.1 - 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 - 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired pyrazole boronic acid pinacol ester (1.1-1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst for Suzuki-Miyaura couplings. For more challenging substrates, other palladium catalysts and ligands, such as those from the Buchwald-Hartwig family, may offer improved yields.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. The choice of base can be critical and may need to be optimized for specific substrates.
-
Solvent System: The mixture of an organic solvent (dioxane) and water is crucial for dissolving both the organic and inorganic reagents and for facilitating the catalytic cycle.
Protocol 2: Reduction of the Nitrile Group to a Primary Amine
This protocol describes the conversion of the nitrile functionality in the coupled intermediate to a primary amine, a key pharmacophore in many kinase inhibitors.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalents) |
| Coupled Intermediate from Protocol 1 | - | - | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 1.5 - 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Sodium Sulfate, anhydrous (Na₂SO₄) | 7757-82-6 | 142.04 | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a solution of the coupled intermediate (1.0 equiv.) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Cautiously add lithium aluminum hydride (1.5 - 2.0 equiv.) portion-wise to the stirred solution. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by column chromatography or crystallization if necessary.
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. Other reducing agents, such as borane-THF complex or catalytic hydrogenation, can also be employed, and the choice may depend on the functional group tolerance of the substrate.
-
Work-up Procedure: The Fieser work-up is a standard and safe method for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 858523-37-2 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 65-69 °C | [5] |
Conclusion
This compound is a strategically important and versatile precursor in medicinal chemistry. Its application in the synthesis of the BTK inhibitor Fenebrutinib highlights its value in the construction of complex, biologically active molecules. The protocols provided herein offer a practical guide for the key transformations of this building block, enabling researchers to leverage its synthetic potential in their drug discovery and development endeavors. The careful selection of reaction conditions and a thorough understanding of the underlying chemical principles are paramount to achieving successful and reproducible results.
References
- 1. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 2. 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 97% | CAS: 330786-24-8 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. Fenebrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. rsc.org [rsc.org]
Suzuki coupling reactions with (4-Bromo-2-methoxyphenyl)acetonitrile
An Application Guide for the Synthesis of Biaryl Acetonitriles: Suzuki-Miyaura Coupling Reactions with (4-Bromo-2-methoxyphenyl)acetonitrile
Introduction: The Strategic Importance of Biaryl Acetonitriles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides is indispensable in both academic research and the industrial production of pharmaceuticals and advanced materials.[3][4]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable substrate: this compound. The resulting products, (4-aryl-2-methoxyphenyl)acetonitriles, are important structural motifs and versatile intermediates in medicinal chemistry. The acetonitrile moiety can be hydrolyzed to carboxylic acids or reduced to amines, while the biaryl core is prevalent in numerous biologically active molecules.[5][6]
However, the coupling of this compound presents unique challenges. The aryl bromide is electron-rich due to the ortho-methoxy group, which can impede the initial oxidative addition step.[7] Furthermore, the steric hindrance imposed by this ortho-substituent can complicate subsequent steps in the catalytic cycle.[8][9] This application note provides a detailed mechanistic overview, optimized protocols, and troubleshooting strategies to empower researchers to successfully navigate these challenges.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium catalytic cycle. Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle comprises three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][10][11]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The electron-rich nature of the substrate can make this the rate-limiting step, often necessitating the use of electron-rich, bulky phosphine ligands to promote the reaction.[12]
-
Transmetalation : Before the aryl group can be transferred from the boron reagent to the palladium center, the boronic acid must be activated by a base. This activation forms a more nucleophilic "ate" complex (e.g., a boronate). This species then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[10][11]
-
Reductive Elimination : This final, irreversible step involves the coupling of the two organic ligands on the palladium center to form the new C-C bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. para Methoxy phenyl aceto nitrile | CAS No. 104-47-2 | para Methoxy benzyl cyanide; p-Methoxybenzeneacetonitrile; (4-Methoxyphenyl) acetonitrile | Atul Ltd [atul.co.in]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to Palladium-Catalyzed Reactions of (4-Bromo-2-methoxyphenyl)acetonitrile: Applications and Protocols
Introduction: A Versatile Building Block for Complex Molecule Synthesis
(4-Bromo-2-methoxyphenyl)acetonitrile is a bifunctional building block of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1][2] Its structure is primed for molecular elaboration, featuring a bromine atom on the phenyl ring that serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, and a nitrile group that can be transformed into other valuable functionalities.[1][2][3] This guide provides a comprehensive overview of the key palladium-catalyzed transformations involving this substrate, complete with detailed application notes, step-by-step protocols, and insights into reaction optimization.
The strategic manipulation of the aryl bromide and nitrile functionalities allows for the construction of diverse and complex molecular architectures.[1] The electron-donating methoxy group on the aromatic ring can influence the reactivity of the aryl bromide, a factor that will be addressed in the context of specific reaction protocols.[4]
Core Palladium-Catalyzed Transformations
The bromine atom on the this compound scaffold is readily exploited in several cornerstone palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[1] This section will delve into the practical application of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[1][5] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[5][6]
Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equiv)[4]
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[4]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Data Summary Table for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pd(PPh₃)₄ is a common choice. Pd(OAc)₂ and Pd₂(dba)₃ require a phosphine ligand.[4] |
| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos) | The electron-rich nature of the substrate may benefit from electron-rich and sterically hindered ligands to facilitate oxidative addition.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) | The base is crucial for activating the boronic acid for transmetalation.[4][7] |
| Solvent | Toluene, Dioxane, THF, often with added water | The addition of water can sometimes be beneficial for the Suzuki coupling.[4] |
| Temperature | 80-120 °C | Dependent on the reactivity of the coupling partners and the chosen solvent. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of arylamines from aryl halides and amines.[8][9] This transformation is of paramount importance in medicinal chemistry as the arylamine motif is present in a vast number of bioactive molecules.[8]
Mechanism Overview: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting palladium(II) complex then undergoes coordination with the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the active Pd(0) catalyst.[9]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This generalized protocol can be adapted for the amination of this compound with various primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[8]
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Summary Table for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ is often preferred for its air stability.[8] |
| Ligand | Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) | Sterically hindered and electron-rich ligands are generally required for efficient coupling, especially with electron-rich aryl bromides.[4] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is essential. NaOtBu is a common choice. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial for this reaction.[8] |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the specific catalyst system and substrate reactivity.[8] |
Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[10][11] This reaction is a powerful tool for the synthesis of substituted alkenes.[10]
Mechanism Overview: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. Finally, reductive elimination of H-X with the base regenerates the Pd(0) catalyst.[12]
Diagram of the Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: General Procedure for the Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[4]
-
Phosphine ligand (e.g., P(o-tolyl)₃, 5-15 mol%)[4]
-
Base (e.g., Triethylamine (Et₃N), 1.5 equiv)[4]
-
Solvent (e.g., Toluene, Acetonitrile, DMF)[4]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Add the solvent, followed by the alkene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-165 °C) for the necessary time (e.g., 16 hours), monitoring by TLC or GC-MS.[4]
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Wash the reaction mixture with water and extract the aqueous layer with an organic solvent.[4]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[4]
-
Purify the resulting residue by column chromatography.[4]
Data Summary Table for the Heck Reaction:
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂ (1-5 mol%) | These are common and effective Pd(II) sources. |
| Ligand | PPh₃, P(o-tolyl)₃, N-heterocyclic carbenes (NHCs) | The choice of ligand can influence the regioselectivity and efficiency of the reaction. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An organic or inorganic base is required to neutralize the H-X formed during the catalytic cycle. |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are often used. |
| Temperature | 100 - 165 °C | Higher temperatures are often required for less reactive aryl bromides.[4] |
Sonogashira Coupling: Introduction of Alkyne Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is a highly efficient method for the synthesis of substituted alkynes.
Mechanism Overview: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper(I)-acetylide species. Reductive elimination then yields the alkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I)-acetylide intermediate from the terminal alkyne, copper(I) salt, and a base.[13]
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (room temperature to 80 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table for Sonogashira Coupling:
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | These are standard catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper-acetylide intermediate. |
| Base | Et₃N, DIPA, Piperidine | An amine base is used to deprotonate the terminal alkyne and neutralize the H-X byproduct. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and deoxygenated solvents are recommended. |
| Temperature | Room Temperature to 80 °C | The reaction is often run at mild temperatures.[13] |
Troubleshooting and Optimization
Low or no product yield in these cross-coupling reactions can stem from several factors.[4] Inactive catalysts, inefficient oxidative addition, or poor transmetalation are common culprits.[4] For instance, the electron-donating methoxy group in this compound might slightly hinder the oxidative addition step, necessitating the use of more electron-rich and sterically hindered phosphine ligands.[4] Additionally, ensuring anhydrous conditions is critical to prevent side reactions like hydrodehalogenation.[4]
General Workflow for a Cross-Coupling Reaction:
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—provide a powerful toolkit for researchers to strategically introduce a wide array of functional groups at the aryl bromide position. By understanding the underlying mechanisms and carefully selecting reaction conditions, scientists can effectively leverage this substrate to advance their research in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: (4-Bromo-2-methoxyphenyl)acetonitrile as a Versatile Building Block in Agrochemical Synthesis
Introduction
(4-Bromo-2-methoxyphenyl)acetonitrile is a key intermediate in the synthesis of complex organic molecules, finding significant application in the development of novel agrochemicals and pharmaceuticals.[1][2] Its utility stems from the presence of three distinct reactive centers: a nitrile group, an aryl bromide, and an activated methylene bridge. This trifecta of functionality allows for a diverse range of chemical transformations, making it an ideal scaffold for constructing the intricate molecular architectures often found in modern pesticides and herbicides.[2]
The strategic manipulation of these functional groups enables chemists to introduce a variety of substituents and build complex heterocyclic and polycyclic ring systems, which are common motifs in biologically active agrochemical compounds. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to agrochemical research and development.
Core Synthetic Transformations and Their Agrochemical Relevance
The synthetic versatility of this compound allows for its use in a variety of important chemical reactions. The following sections detail the protocols for two fundamental transformations: the hydrolysis of the nitrile group to a carboxylic acid and the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide. These reactions are foundational in the synthesis of many agrochemicals, allowing for the introduction of key pharmacophores and the construction of more complex molecular frameworks.
Hydrolysis of the Nitrile Group to (4-Bromo-2-methoxyphenyl)acetic acid
Scientific Rationale: The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis. Carboxylic acids are crucial intermediates in the synthesis of a wide array of agrochemicals, including many herbicides and fungicides. They can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a diverse range of molecular structures. For instance, the resulting (4-Bromo-2-methoxyphenyl)acetic acid can be used as a synthon for the preparation of plant growth regulators or as a building block for more complex fungicidal molecules.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of related nitrile compounds.[2]
Materials:
-
This compound
-
Ethanol
-
6M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
TLC plates (silica gel) and appropriate developing solvent
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 1:1 v/v mixture). The typical concentration is 0.2-0.5 M.
-
To this solution, add an excess of 6M NaOH solution (e.g., 5-10 eq.).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 1-2. This should be done in a fume hood with appropriate personal protective equipment.
-
The (4-Bromo-2-methoxyphenyl)acetic acid product will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the pure (4-Bromo-2-methoxyphenyl)acetic acid.
Data Presentation:
| Parameter | Expected Value |
| Starting Material | This compound |
| Product | (4-Bromo-2-methoxyphenyl)acetic acid |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Monitoring | TLC (e.g., 1:1 Hexane:Ethyl Acetate) |
Experimental Workflow Diagram:
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of agrochemical synthesis, this reaction is invaluable for coupling the this compound core to a wide range of aryl or heteroaryl boronic acids or esters. This allows for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many modern fungicides and herbicides. The ability to introduce diverse substituents at the 4-position of the phenyl ring provides a means to fine-tune the biological activity and physicochemical properties of the target agrochemical.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Deionized water (if using a two-phase system)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hot plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and, if required for the specific catalyst system, a small amount of deionized water.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation:
| Parameter | General Conditions |
| Starting Material | This compound |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester |
| Catalyst | Palladium(0) or Palladium(II) complex (2-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or other suitable base (2.0 eq.) |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or DMF |
| Temperature | 80-110 °C |
| Typical Yield | 60-90% (substrate dependent) |
Logical Relationship Diagram:
Caption: Key components and conditions for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues in Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield in Hydrolysis | Incomplete reaction | Increase reaction time and/or temperature. Ensure sufficient excess of base is used. |
| Degradation of product | Avoid excessively high temperatures or prolonged reaction times. | |
| Low or No Product Yield in Suzuki Coupling | Inactive catalyst | Use a fresh batch of catalyst. Ensure the reaction is performed under strictly inert conditions. |
| Poor quality boronic acid | Use high-purity boronic acid. Consider using the corresponding boronate ester. | |
| Incorrect base or solvent | Optimize the base and solvent system for the specific substrates. Some reactions benefit from the addition of water. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the aryl bromide. Optimize the reaction temperature. |
| Protodebromination of starting material | Ensure anhydrous conditions and a thoroughly inert atmosphere. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The strategic and sequential manipulation of its nitrile and aryl bromide functionalities provides a powerful tool for the construction of complex molecular architectures. The detailed protocols provided herein for hydrolysis and Suzuki-Miyaura cross-coupling serve as a foundation for researchers to explore the full potential of this intermediate in the discovery and development of next-generation crop protection agents.
References
Application Notes and Protocols for the Hydrolysis of (4-Bromo-2-methoxyphenyl)acetonitrile to (4-Bromo-2-methoxyphenyl)acetic Acid
Introduction
(4-Bromo-2-methoxyphenyl)acetic acid is a valuable intermediate in the synthesis of a diverse range of biologically active molecules and functional materials. Its strategic importance in medicinal chemistry and drug development stems from its utility as a scaffold for constructing more complex molecular architectures. A primary and efficient route to this carboxylic acid is through the hydrolysis of its corresponding nitrile, (4-Bromo-2-methoxyphenyl)acetonitrile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of this compound. It details two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—elucidating the chemical principles behind each method. Furthermore, it offers a framework for the characterization of the final product and troubleshooting common experimental challenges, ensuring a reproducible and efficient synthesis.
Chemical Principles and Mechanistic Insights
The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis.[1] This hydrolysis can be effectively achieved under either acidic or basic conditions, with both pathways proceeding through an amide intermediate.[2][3] The choice between the two methods often depends on the overall functionalities present in the starting material and the desired reaction kinetics.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, such as hydrochloric acid, the nitrile nitrogen is first protonated. This initial protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4] The resulting intermediate undergoes tautomerization to form a more stable amide.[3] Under the reaction conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[1]
Base-Catalyzed Hydrolysis
Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[2] This addition leads to the formation of an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water to form an imidic acid. Tautomerization of the imidic acid yields the amide intermediate.[2] The amide then undergoes further base-catalyzed hydrolysis to produce a carboxylate salt, which upon acidic workup, furnishes the final carboxylic acid.[1][5]
Experimental Protocols
This section details the step-by-step methodologies for both acid- and base-catalyzed hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | Reagent Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Deionized Water (H₂O) | ||
| Round-bottom flask | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Separatory funnel | ||
| Buchner funnel and filter paper | ||
| pH paper or pH meter |
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is generally preferred for its typically higher yields and irreversible nature.[6]
Reaction Workflow:
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in ethanol (10 volumes).
-
Add a 10% aqueous solution of sodium hydroxide (2 volumes).[7]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with deionized water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 5 volumes) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield (4-Bromo-2-methoxyphenyl)acetic acid as a solid.
Protocol 2: Acid-Catalyzed Hydrolysis
Reaction Workflow:
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Step-by-Step Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq.) in a 1:1 mixture of concentrated hydrochloric acid and deionized water.
-
Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to afford (4-Bromo-2-methoxyphenyl)acetic acid.
Data Analysis and Characterization
The identity and purity of the synthesized (4-Bromo-2-methoxyphenyl)acetic acid should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome for (4-Bromo-2-methoxyphenyl)acetic acid |
| Appearance | White to off-white solid |
| Melting Point | 127-131 °C |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons, a singlet for the benzylic CH₂, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals corresponding to the carboxylic acid carbonyl, aromatic carbons (including those attached to bromine and the methoxy group), the benzylic carbon, and the methoxy carbon. |
| FTIR (ATR, cm⁻¹) | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretching vibrations. |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration. The provided data for a similar isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid, shows characteristic peaks at δ 3.56 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), and aromatic signals between 6.86-7.48 ppm. The carboxylic acid proton is often not observed or is very broad.[8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Low concentration of acid or base. | Extend the reflux time and monitor by TLC. Ensure the temperature is at the desired reflux point. Use a higher concentration of acid or base if necessary. |
| Low Yield | Incomplete precipitation during workup. Product loss during washing steps. Formation of side products. | Ensure the pH is sufficiently acidic (pH ~2) for complete precipitation. Use ice-cold water for washing the product. Optimize reaction conditions (temperature, time) to minimize side reactions. |
| Product Contamination | Incomplete removal of starting material or amide intermediate. Presence of inorganic salts. | Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water). Ensure thorough washing of the final product with cold water. |
Safety Precautions
-
This protocol should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated acids and bases are highly corrosive and should be handled with extreme care. Always add acid to water, not the other way around, to avoid splashing.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[1]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Synthetic Potential of (4-Bromo-2-methoxyphenyl)acetonitrile: A Guide to Nitrile Group Derivatization
Introduction: The Strategic Importance of (4-Bromo-2-methoxyphenyl)acetonitrile in Medicinal Chemistry and Organic Synthesis
This compound stands as a pivotal building block for researchers, scientists, and drug development professionals. Its unique trifecta of reactive sites—the versatile nitrile group, the strategically placed bromine atom amenable to cross-coupling reactions, and the activated benzylic position—renders it a highly valuable precursor for the synthesis of a diverse array of complex molecules and pharmaceutical intermediates. The derivatization of the nitrile moiety, in particular, opens a gateway to a multitude of functional groups, including carboxylic acids, primary amines, aldehydes, and ketones. This guide provides an in-depth exploration of the key transformations of the nitrile group in this compound, offering detailed protocols, mechanistic insights, and practical guidance to empower chemists in their synthetic endeavors.
I. Hydrolysis: Accessing the Carboxylic Acid Moiety
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation, providing a crucial entry point for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and other biologically active compounds. This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[1][2]
A. Base-Catalyzed Hydrolysis Protocol
Base-catalyzed hydrolysis is often preferred for its milder conditions and compatibility with various functional groups. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reagent Addition: Add an excess of a strong base, such as 6M sodium hydroxide (NaOH) solution (e.g., 5.0 equiv).[4]
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of ~1-2.
-
The resulting 2-(4-Bromo-2-methoxyphenyl)acetic acid will precipitate out of the solution.[4]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: High yields (typically >80%) of the corresponding carboxylic acid can be expected.
B. Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.[2]
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
Caption: Acid-catalyzed hydrolysis of the nitrile.
II. Reduction: Pathways to Primary Amines and Aldehydes
The reduction of the nitrile group offers access to primary amines and aldehydes, which are key functional groups in a vast number of pharmaceuticals and bioactive molecules.
A. Complete Reduction to 2-(4-bromo-2-methoxyphenyl)ethan-1-amine
The transformation of a nitrile to a primary amine is a powerful synthetic tool. This can be effectively achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Protocol using Lithium Aluminum Hydride (LiAlH₄):
LiAlH₄ is a potent and highly reactive reducing agent that must be handled with extreme care under anhydrous conditions.[5]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (typically 1.5-2.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equiv) in the same anhydrous solvent.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or column chromatography.
-
Catalytic Hydrogenation:
This method offers a milder alternative to LiAlH₄ reduction and is often preferred for its operational simplicity and scalability.
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C) or Raney Nickel.[6]
-
Reaction Execution: Pressurize the vessel with hydrogen gas (typically 1.5 MPa or as specified) and stir the mixture at a slightly elevated temperature (e.g., 40 °C) for 24 hours or until hydrogen uptake ceases.[6]
-
Work-up and Isolation:
-
Carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the desired primary amine.[6]
-
B. Partial Reduction to 2-(4-bromo-2-methoxyphenyl)acetaldehyde
The selective reduction of a nitrile to an aldehyde can be achieved using sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds via an imine intermediate which is hydrolyzed upon workup.[1][7]
Protocol using Diisobutylaluminium Hydride (DIBAL-H):
DIBAL-H is a pyrophoric reagent and must be handled with care under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DIBAL-H (1.0 M in a hydrocarbon solvent, 1.0-1.2 equiv) dropwise, maintaining the internal temperature below -70 °C.[8][9]
-
Reaction Execution: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed.[8]
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
-
Workflow for Nitrile Reduction
Caption: Reduction pathways of the nitrile group.
III. Reaction with Organometallic Reagents: Synthesis of Ketones
The addition of Grignard or organolithium reagents to the nitrile group provides a versatile method for the synthesis of ketones. The reaction proceeds through a stable imine intermediate which is subsequently hydrolyzed to the ketone.[10] This prevents the over-addition that is commonly observed with other carbonyl compounds.
Protocol for Grignard Reaction to Synthesize 1-(4-Bromo-2-methoxyphenyl)propan-1-one
This protocol outlines the reaction with ethylmagnesium bromide to yield the corresponding propiophenone derivative.
Experimental Protocol:
-
Grignard Reagent Preparation (if not commercially available): In a flame-dried flask under an inert atmosphere, prepare ethylmagnesium bromide from magnesium turnings and bromoethane in anhydrous diethyl ether or THF.
-
Reaction Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or toluene.
-
Grignard Addition: Cool the nitrile solution to 0 °C. Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise.
-
Reaction Execution: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction. The reaction can be slow, especially with sterically hindered nitriles.[11][12]
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[13]
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
-
Quantitative Data Summary
| Derivatization Reaction | Product | Reagents and Conditions | Typical Yield (%) | Reference |
| Base-Catalyzed Hydrolysis | 2-(4-Bromo-2-methoxyphenyl)acetic acid | 6M NaOH, EtOH/H₂O, Reflux | >80 | [4] |
| Acid-Catalyzed Hydrolysis | 2-(4-Bromo-2-methoxyphenyl)acetic acid | H₂SO₄/H₂O or HCl/H₂O, Heat | Variable | [2][14] |
| Reduction to Amine | 2-(4-bromo-2-methoxyphenyl)ethan-1-amine | LiAlH₄, THF, Reflux | Good to Excellent | [5] |
| Catalytic Hydrogenation | 2-(4-bromo-2-methoxyphenyl)ethan-1-amine | H₂, 10% Pd/C, MeOH, 40°C, 1.5 MPa | ~99 | [6] |
| Partial Reduction to Aldehyde | 2-(4-bromo-2-methoxyphenyl)acetaldehyde | DIBAL-H, Toluene, -78°C | Moderate to Good | [7][8] |
| Grignard Reaction (with EtMgBr) | 1-(4-Bromo-2-methoxyphenyl)propan-1-one | EtMgBr, Ether/Toluene, Reflux | Moderate to Good | [11][13] |
Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a wide range of valuable chemical entities. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery. By understanding the nuances of each transformation, scientists can strategically employ this key intermediate to construct complex molecular architectures with high efficiency and control. The careful selection of reagents and reaction conditions is paramount to achieving the desired synthetic outcomes and advancing the frontiers of chemical innovation.
References
- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(2-BROMOPHENYL)-2-(4-METHOXYPHENYL)ACETALDEHYDE | CAS [matrix-fine-chemicals.com]
- 6. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. adichemistry.com [adichemistry.com]
- 10. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
The Versatility of (4-Bromo-2-methoxyphenyl)acetonitrile in Materials Science: A Guide to Synthesis and Application
Introduction: A Multifunctional Building Block for Advanced Materials
(4-Bromo-2-methoxyphenyl)acetonitrile is a versatile aromatic compound characterized by the presence of three key functional groups: a nitrile, a bromo substituent, and a methoxy group. This unique combination makes it a highly valuable precursor in the synthesis of a wide array of functional organic materials. The bromo group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The nitrile moiety can be transformed into various other functional groups or can participate in condensation reactions to create conjugated systems. The methoxy group, being an electron-donating substituent, can influence the electronic properties of the final material.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound in the field of materials science, with a focus on organic electronics and fluorescent materials.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 858523-37-2 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
Application in Organic Electronics: Synthesis of Hole Transport Materials
The development of efficient hole transport materials (HTMs) is crucial for the advancement of organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The carbazole moiety is a well-established building block for HTMs due to its excellent hole-transporting capabilities and thermal stability. The Buchwald-Hartwig amination reaction provides a powerful tool for the synthesis of carbazole-based HTMs from aryl halides.
Conceptual Workflow: From this compound to Carbazole-Based HTMs
The following diagram illustrates the conceptual synthetic pathway for utilizing this compound in the synthesis of a carbazole-based HTM.
Caption: Conceptual workflow for HTM synthesis.
Protocol: Synthesis of a Carbazole-Substituted Derivative via Buchwald-Hartwig Amination
This protocol is an adapted procedure based on established methodologies for the Buchwald-Hartwig amination of aryl bromides.[2][3][4][5]
Materials:
-
This compound
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add this compound (1.0 equiv.), carbazole (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and RuPhos (0.04 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like RuPhos is crucial for facilitating the catalytic cycle, particularly the oxidative addition of the electron-rich aryl bromide and the reductive elimination to form the C-N bond.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the carbazole and facilitating the transmetalation step.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so carrying out the reaction under an inert atmosphere is essential to prevent catalyst deactivation.
Application in Fluorescent Materials: Synthesis of Stilbene Derivatives
Stilbene derivatives are a class of compounds known for their fluorescent properties and have applications in various fields, including as fluorescent dyes, optical brightening agents, and in the development of organic light-emitting diodes (OLEDs). The Knoevenagel condensation is a versatile reaction for the formation of carbon-carbon double bonds, which can be employed to synthesize fluorescent stilbene derivatives from this compound.
Conceptual Workflow: Synthesis of Fluorescent Stilbenes
The following diagram outlines the general approach to synthesizing fluorescent stilbene derivatives from this compound.
Caption: Workflow for fluorescent stilbene synthesis.
Protocol: Synthesis of an α-Cyanostilbene Derivative via Knoevenagel Condensation
This protocol is adapted from general procedures for the Knoevenagel condensation of arylacetonitriles with aromatic aldehydes.[6][7][8][9][10]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Piperidine (or another basic catalyst)
-
Ethanol or Toluene
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aromatic aldehyde (1.0-1.2 equiv.) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine (typically 0.1 equiv.).
-
Reaction: Heat the reaction mixture to reflux and stir.
-
Monitoring: Monitor the reaction progress by TLC. The formation of the product is often indicated by a change in color or the appearance of a fluorescent spot under UV light.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Catalyst: The basic catalyst is essential for deprotonating the α-carbon of the acetonitrile, generating a carbanion that can then attack the carbonyl carbon of the aldehyde.
-
Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants and products.
-
Aromatic Aldehyde: The choice of the aromatic aldehyde will determine the final structure and the photophysical properties (e.g., fluorescence color and quantum yield) of the resulting α-cyanostilbene. Electron-donating or -withdrawing groups on the aldehyde can be used to tune these properties.
Further Synthetic Transformations and Potential Applications
The versatile nature of this compound opens up a wide range of possibilities for further synthetic modifications and applications in materials science.
-
Suzuki and Stille Couplings: The bromo group can be readily functionalized using palladium-catalyzed Suzuki or Stille cross-coupling reactions to introduce various aryl or vinyl groups, leading to the synthesis of complex conjugated systems for organic electronics.[11][12][13][14]
-
Heck Coupling: The Heck reaction can be used to couple the bromo-substituted ring with alkenes, providing another route to extended π-systems.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form a variety of heterocyclic compounds, which are important scaffolds in many functional materials.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced materials. Its unique combination of reactive functional groups allows for the construction of complex molecular architectures with tailored electronic and photophysical properties. The protocols and insights provided in this document are intended to serve as a guide for researchers to explore the full potential of this compound in the exciting and rapidly evolving field of materials science.
References
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Reduction of (4-Bromo-2-methoxyphenyl)acetonitrile to 2-(4-Bromo-2-methoxyphenyl)ethanamine
Abstract
The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals and bioactive molecules. This document provides a comprehensive guide to the experimental procedure for the reduction of (4-Bromo-2-methoxyphenyl)acetonitrile to its corresponding primary amine, 2-(4-Bromo-2-methoxyphenyl)ethanamine, a valuable intermediate in medicinal chemistry. We present a detailed, field-tested protocol utilizing Lithium Aluminum Hydride (LAH), chosen for its high efficacy and reliability. An alternative protocol using Raney® Nickel-catalyzed hydrogenation is also discussed, offering a milder, alternative pathway. The causality behind critical experimental choices, rigorous safety protocols, and analytical validation are explained to ensure reproducible, high-yield synthesis.
Mechanistic Rationale and Method Selection
The reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂-NH₂) involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This transformation requires a potent source of hydride (H⁻) or catalytic hydrogenation.
Lithium Aluminum Hydride (LAH, LiAlH₄): LAH is a powerful, unselective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1][2] The mechanism proceeds via two successive nucleophilic additions of a hydride ion from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile.[3][4]
-
First Hydride Addition: A hydride ion attacks the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion, which is stabilized as an aluminum complex.[4]
-
Second Hydride Addition: A second hydride equivalent attacks the imine carbon, breaking the remaining π-bond to yield a dianion-aluminum complex.[4]
-
Aqueous Workup: The reaction is quenched with water and typically a base, which hydrolyzes the nitrogen-aluminum bonds to liberate the final primary amine.[3][5]
The high reactivity of LAH necessitates the use of anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF) to prevent violent quenching and hydrogen gas evolution.[1] THF is often preferred due to its higher boiling point and better solvating properties for LAH complexes.[1]
Caption: General mechanism of nitrile reduction using LiAlH₄.
Alternative Methods: While LAH is highly effective, other reagents offer different selectivity and safety profiles.
-
Catalytic Hydrogenation: Using catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) with H₂ gas is a common industrial method.[2][6] It avoids pyrophoric reagents but can sometimes lead to secondary amine byproducts, which can be suppressed by adding ammonia.[6]
-
Borane Complexes: Reagents like Borane-THF (BH₃·THF) are effective and slightly milder than LAH, offering different chemoselectivity.[6]
-
Sodium Borohydride with Catalysts: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles.[2] However, its reactivity is enhanced by transition metal salts like Cobalt(II) chloride (CoCl₂), which form a cobalt boride species in situ that catalyzes the reduction.[7][8][9]
Featured Protocol: Reduction via Lithium Aluminum Hydride (LAH)
This protocol details the reduction of this compound to 2-(4-Bromo-2-methoxyphenyl)ethanamine.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 240.08 | 5.00 g | 20.8 | Starting Material |
| Lithium Aluminum Hydride (LAH) | 37.95 | 1.58 g | 41.7 | 2.0 equivalents |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | Reaction Solvent |
| Deionized Water (H₂O) | 18.02 | 1.6 mL | - | Fieser Workup |
| 15% Sodium Hydroxide (NaOH) (aq) | 40.00 | 1.6 mL | - | Fieser Workup |
| Deionized Water (H₂O) | 18.02 | 4.8 mL | - | Fieser Workup |
| Ethyl Acetate (EtOAc) | - | ~150 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying Agent |
| Equipment | ||||
| 3-Neck Round Bottom Flask (250 mL) | ||||
| Reflux Condenser | ||||
| Magnetic Stirrer & Stir Bar | ||||
| Dropping Funnel | ||||
| Nitrogen/Argon Inlet | ||||
| Ice Bath | ||||
| Buchner Funnel & Filter Paper |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the LAH reduction.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas to ensure all moisture is removed.
-
Reagent Preparation: In the flask, dissolve this compound (5.00 g, 20.8 mmol) in 80 mL of anhydrous THF.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
LAH Addition: Carefully and portion-wise, add Lithium Aluminum Hydride (1.58 g, 41.7 mmol) to the stirred solution. Causality: Slow, portion-wise addition is critical to control the initial exothermic reaction and prevent a dangerous temperature spike.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C for THF) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching (Fieser Workup): Cool the reaction flask back down to 0°C in an ice bath. Causality: The Fieser workup is a standardized and safe procedure for quenching LAH reactions.[11][12] It produces granular aluminum salts that are easily filtered, preventing the formation of problematic emulsions during extraction.[11]
-
Step 6a: Slowly and dropwise, add 1.6 mL of deionized water. Vigorous bubbling (H₂ evolution) will occur. Ensure the addition rate does not cause excessive frothing.
-
Step 6b: Add 1.6 mL of 15% aqueous sodium hydroxide solution dropwise. The mixture will begin to thicken.
-
Step 6c: Add 4.8 mL of deionized water dropwise.
-
-
Precipitation and Filtration: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A white, granular precipitate of aluminum salts should form. Filter the mixture through a pad of Celite® in a Buchner funnel. Wash the solid filter cake thoroughly with ethyl acetate (3 x 50 mL) to recover any adsorbed product.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by column chromatography on silica gel if necessary, though the Fieser workup often yields a product of high purity.
Alternative Protocol: Raney® Nickel Catalytic Hydrogenation
This method is an excellent alternative for researchers wishing to avoid pyrophoric hydrides.
-
Catalyst Preparation: In a flask suitable for hydrogenation, add Raney® Nickel (approx. 1.0 g, moist weight) and wash sequentially with anhydrous ethanol (3 x 20 mL) to remove water.
-
Reaction Mixture: Add a solution of this compound (5.00 g, 20.8 mmol) in 100 mL of anhydrous ethanol. To suppress secondary amine formation, 2 mL of concentrated ammonium hydroxide can be added.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to the desired H₂ pressure (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.[13]
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filtered catalyst can be pyrophoric and should be quenched by storing under water.[14]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Safety and Handling
Lithium Aluminum Hydride is a highly reactive and dangerous substance. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves (nitrile or neoprene).[15][16][17]
-
Inert Atmosphere: LAH reacts violently with water, including atmospheric moisture, to produce flammable hydrogen gas.[10] All manipulations must be performed under an inert atmosphere (nitrogen or argon).[10][15]
-
Handling Solids: Use plastic or ceramic spatulas for transferring LAH powder, as metal spatulas can generate static sparks, leading to ignition.[12]
-
Quenching: The quenching process is highly exothermic and releases hydrogen gas. It must be done slowly, at 0°C, and behind a blast shield in a well-ventilated fume hood.[10] Never add water to LAH; always add the quenching agent to the diluted reaction mixture.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water or CO₂ extinguishers, as they will react violently with LAH.[15]
Product Characterization
The final product, 2-(4-Bromo-2-methoxyphenyl)ethanamine, should be characterized to confirm its identity and purity.
-
Molecular Formula: C₉H₁₂BrNO
-
Molecular Weight: 246.10 g/mol
-
Appearance: Expected to be a pale yellow oil or low-melting solid.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group (singlet ~3.8 ppm), and two methylene groups (triplets or complex multiplets between ~2.7-3.1 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. youtube.com [youtube.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. research.uga.edu [research.uga.edu]
- 17. westliberty.edu [westliberty.edu]
Application Notes & Protocols: (4-Bromo-2-methoxyphenyl)acetonitrile as a Strategic Intermediate for Target Molecule Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
(4-Bromo-2-methoxyphenyl)acetonitrile is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, characterized by a substituted phenyl ring bearing a bromine atom, a methoxy group, and an acetonitrile moiety, offers a unique combination of reactive sites.[2][3] This strategic arrangement makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly those found in biologically active compounds and novel materials.[1][4]
The molecule's utility is derived from three key structural features:
-
The Aryl Bromide: Serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
The Nitrile Group: A versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloadditions to form heterocyclic systems.[1][5]
-
The Active Methylene Group: The protons on the carbon adjacent to the nitrile are acidic, allowing for deprotonation to form a nucleophilic carbanion, which can be alkylated or acylated.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its key transformations.
Synthetic Versatility at a Glance
The strategic positioning of its functional groups allows for a sequential and controlled elaboration of the molecular scaffold. This multi-faceted reactivity is the cornerstone of its application in multi-step syntheses.
Caption: Synthetic utility of this compound.
Synthesis of the Intermediate: this compound
The most direct route to this compound involves the cyanation of the corresponding benzyl halide. The following protocol is a generalized procedure based on established methods.[6][7]
Protocol 1: Synthesis via Cyanation
| Reagent/Parameter | Recommendation | Rationale |
| Starting Material | 4-Bromo-1-(chloromethyl)-2-methoxybenzene | The benzyl chloride is a good electrophile for this SN2 reaction. |
| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Readily available and effective nucleophiles for introducing the nitrile group. |
| Solvent | Acetone, DMSO, or aqueous Ethanol | Polar aprotic solvents like acetone or DMSO facilitate the SN2 reaction. |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) (optional) | Recommended for biphasic systems to improve reaction rate by transporting the cyanide ion into the organic phase. |
| Temperature | 50-80 °C | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. |
| Reaction Time | 4-20 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Bromo-1-(chloromethyl)-2-methoxybenzene (1.0 eq) in the chosen solvent (e.g., aqueous ethanol).
-
Reagent Addition: Add sodium cyanide (1.2-1.5 eq). If using a biphasic system, add a catalytic amount of TBAB (0.05 eq).
-
Reaction: Heat the mixture to reflux (60-80 °C) and stir vigorously. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a prime site for transition-metal-catalyzed reactions, allowing for the construction of complex molecular frameworks.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[8][9] This reaction is fundamental for creating bi-aryl structures, which are common motifs in pharmaceuticals, including kinase inhibitors and selective estrogen receptor modulators (SERMs).[4][10]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with Pyridine-4-boronic acid [4]
| Reagent/Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common and effective Pd(0) catalyst. Pd(dppf)Cl₂ is often used for heteroaryl couplings. |
| Boronic Acid | Pyridine-4-boronic acid (1.1-1.5 eq) | The coupling partner to be introduced. An excess ensures complete consumption of the starting material. |
| Base | K₂CO₃, Cs₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[9] |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | A mixture of an organic solvent and water is often optimal for dissolving both organic and inorganic reagents.[8] |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle efficiently. |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).[11]
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed as monitored by TLC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).[11]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[12][13] Arylamines are prevalent in a vast array of biologically active compounds.[14] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[15]
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
| Reagent/Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | Common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability.[14] |
| Ligand | XPhos, SPhos, BINAP (1.2-2.4 mol%) | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination steps.[14] |
| Amine | Desired primary or secondary amine (1.1-1.5 eq) | The nucleophilic coupling partner. |
| Base | NaOtBu, K₃PO₄, LHMDS (1.5-2.0 eq) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane (anhydrous) | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation and side reactions. |
| Temperature | 80-110 °C | Reaction temperature depends on the specific catalyst system and substrate reactivity.[14] |
Step-by-Step Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), phosphine ligand (e.g., XPhos, 2.2 mol%), and base (e.g., sodium tert-butoxide, 1.5 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Core Application: Nitrile Group Transformations
The nitrile group is a synthetically powerful functional handle that can be converted into other valuable moieties.[1]
Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid is a common transformation that provides access to another key class of intermediates. This reaction can be performed under acidic or basic conditions.[1]
Caption: Workflow for the basic hydrolysis of a nitrile to a carboxylic acid.
Protocol 4: Hydrolysis to (4-Bromo-2-methoxyphenyl)acetic acid [1]
| Reagent/Parameter | Recommendation | Rationale |
| Hydrolysis Agent | 6M NaOH (aq) or conc. H₂SO₄ | Strong base or acid is required to hydrolyze the stable nitrile triple bond. Basic hydrolysis is often cleaner. |
| Solvent | Ethanol/Water mixture | Helps to solubilize the organic starting material while allowing for aqueous hydrolysis conditions. |
| Temperature | Reflux | High temperature is necessary to drive the hydrolysis to completion in a reasonable timeframe. |
| Acidification | Concentrated HCl | Used to protonate the carboxylate salt formed under basic conditions, causing the carboxylic acid to precipitate. |
Step-by-Step Procedure:
-
Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.[1]
-
Hydrolysis: Add an excess of a strong base (e.g., 6M NaOH solution).[1]
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.[1]
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is approximately 1-2. The carboxylic acid product will precipitate out of the solution.[1]
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain (4-Bromo-2-methoxyphenyl)acetic acid.[1]
Safety and Handling
This compound and related nitriles should be handled with care in a well-ventilated area or chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[16]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
-
Inhalation: Avoid breathing vapors or dust.
-
Ingestion: Toxic if swallowed. Do not eat, drink, or smoke when using this product. If ingested, seek immediate medical attention.[16][17]
-
Storage: Keep containers securely sealed and store in a cool, dry place.
Conclusion
This compound stands out as a highly effective and versatile intermediate for the synthesis of complex target molecules. The ability to selectively manipulate its three distinct reactive centers—the aryl bromide, the nitrile, and the active methylene—provides chemists with a powerful tool for building diverse molecular libraries. The protocols outlined herein serve as a practical guide for leveraging this building block in drug discovery and materials science research, enabling the efficient construction of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. fishersci.com [fishersci.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (4-Bromo-2-methoxyphenyl)acetonitrile
Welcome to the technical support center for the purification of crude (4-Bromo-2-methoxyphenyl)acetonitrile (CAS No. 858523-37-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purification can be challenging due to the presence of structurally similar impurities and potential for degradation. The choice of purification technique is critical and depends on the scale of the synthesis and the nature of the impurities. This guide will focus on the two most common and effective methods: recrystallization and flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most probable impurities arise from the synthetic route, typically a nucleophilic substitution reaction between a benzyl halide and a cyanide salt. These can include:
-
Unreacted Starting Materials: Residual 4-bromo-2-methoxybenzyl halide (bromide or chloride).
-
Hydrolysis Products: 4-Bromo-2-methoxybenzyl alcohol, formed by the reaction of the benzyl halide with traces of water.
-
Oxidation Products: 4-Bromo-2-methoxybenzaldehyde, which can form from the oxidation of the corresponding alcohol.
-
Over-alkylation Byproducts: The product itself can be deprotonated and react with another molecule of the benzyl halide.[2]
-
Residual Solvents: Solvents used in the synthesis, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, may be present.[2]
Q2: Which purification technique is more suitable for my crude sample: recrystallization or column chromatography?
A2: The choice depends on the purity of your crude material and the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product that is already relatively pure (>90%). It is a cost-effective and scalable method.
-
Flash Column Chromatography is highly effective for separating the desired product from impurities with different polarities, especially when the crude material is an oil or contains multiple, significant impurities.[3]
Q3: My purified this compound is a solid. What is its expected melting point?
A3: While a specific melting point for this compound is not widely reported in the literature, a sharp melting range is a good indicator of purity. For comparison, the closely related isomer, (3-Bromo-4-methoxyphenyl)acetonitrile, has a melting point of 66-69 °C.[4] A broad melting range for your purified solid suggests the presence of impurities.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can present several challenges. Here's how to troubleshoot common issues:
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The compound is coming out of solution at a temperature above its melting point. | - Add more of the "good" solvent to lower the saturation point. - Allow the solution to cool more slowly. - Use a seed crystal to induce crystallization at a lower temperature. - Consider a different solvent system.[5] |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution. - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.[5] |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use a minimal amount of cold solvent to wash the crystals. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[6] |
| Colored impurities remain in the crystals. | The colored impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product. - A second recrystallization may be necessary.[6] |
Workflow for Selecting a Recrystallization Solvent
Caption: Decision tree for selecting an appropriate recrystallization solvent system.
Experimental Protocol: Recrystallization
This protocol provides a general guideline. The optimal solvent system should be determined empirically.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography offers excellent separation but requires careful optimization.
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands). | - The eluent system is not optimal. - The column was not packed properly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a greater difference in Rf values between the product and impurities. Aim for a product Rf of 0.25-0.35. - Ensure the column is packed uniformly without any cracks or channels.[6][7] |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[6] |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent.[6] |
| Streaking or tailing of spots on the column. | - The compound is interacting too strongly with the silica gel. - The sample was overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). - Reduce the amount of crude material loaded onto the column. The weight of the adsorbent should be 20-50 times the sample weight.[6][7] |
Workflow for Flash Column Chromatography Purification
Caption: Step-by-step workflow for purification by flash column chromatography.
Experimental Protocol: Flash Column Chromatography
This is a general procedure; the eluent composition will need to be optimized.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Vary the ratio to obtain an Rf value of approximately 0.25-0.35 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the less polar solvent (e.g., hexane) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Run the column using the optimized eluent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. modychem.co [modychem.co]
- 4. (3-Bromo-4-Methoxyphenyl)-Acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety, Price & SDS [nj-finechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of (4-Bromo-2-methoxyphenyl)acetonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromo-2-methoxyphenyl)acetonitrile. This valuable bifunctional building block features multiple reactive sites, making it a key intermediate in the synthesis of more complex molecules.[1] However, its synthesis is not without challenges, and the formation of side-products can complicate purification and reduce yields. This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered during its synthesis.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific experimental observations and provides a step-by-step guide to identify and mitigate the formation of common impurities.
Q1: My reaction produced a low yield of a dark, tarry substance, and my primary impurity is water-soluble. What went wrong?
This issue is highly characteristic of the Sandmeyer reaction route, which proceeds via a diazonium salt intermediate. The formation of tar and a phenolic byproduct are classic signs of diazonium salt instability or decomposition.
Probable Cause: Formation of 4-Bromo-2-methoxyphenol
The diazonium salt intermediate is susceptible to reaction with water, especially at elevated temperatures, leading to the formation of the corresponding phenol.[2] This process, sometimes called "Verkochung" (boiling-out), competes directly with the desired cyanation reaction.[3]
Causality and Mechanism: The Sandmeyer reaction is initiated by a copper(I)-catalyzed electron transfer to the diazonium salt, which generates an aryl radical and nitrogen gas.[4] This aryl radical then reacts with the copper(II) cyanide complex to form the desired nitrile. However, if the diazonium salt encounters water, particularly if the reaction temperature is not strictly controlled, it can decompose to form an aryl cation, which is then trapped by water to yield the phenol byproduct.
Troubleshooting and Resolution:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt from the corresponding aniline) must be performed at 0-5 °C.[2] It is critical to maintain this low temperature throughout the generation and subsequent reaction of the diazonium salt until the nitrogen evolution ceases.
-
Minimize Water Content: While the reaction is aqueous, using concentrated acids can help minimize the overall water activity. Ensure the sodium nitrite solution is added slowly and subsurface to prevent localized heating.[2]
-
Use of Fresh Reagents: Prepare the diazonium salt solution and use it immediately. These salts are notoriously unstable and should not be stored.
Q2: My NMR spectrum is clean in the aromatic region, but I have an unexpected singlet around 4.5 ppm and a broad peak that disappears with a D₂O shake. What is this impurity?
This observation is common when synthesizing the target molecule via nucleophilic substitution on 4-bromo-2-methoxybenzyl halide (chloride or bromide).
Probable Cause: Formation of 4-Bromo-2-methoxybenzyl alcohol
This side-product arises from the hydrolysis of the starting benzyl halide. Benzyl halides, especially bromides, are reactive and can be hydrolyzed by water present in the solvent or on the surface of the cyanide salt.[5][6]
Causality and Mechanism: This is a competing Sₙ1 or Sₙ2 reaction where water acts as the nucleophile instead of the cyanide ion. The presence of polar, protic solvents can facilitate this side-reaction.
Troubleshooting and Resolution:
-
Ensure Anhydrous Conditions: Use a dry, polar aprotic solvent such as DMSO, DMF, or acetonitrile.[7] Dry the solvent over molecular sieves if necessary.[8]
-
Use Dry Cyanide Salt: Sodium and potassium cyanide are hygroscopic. Ensure the salt is finely powdered and thoroughly dried in a vacuum oven before use.[7]
-
Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst can be employed to carry the cyanide anion into the organic phase to react with the benzyl halide, minimizing contact of the halide with the aqueous phase.
Q3: My reaction has a significant, high-molecular-weight byproduct that is difficult to separate from the desired product. What could this be?
The formation of dimeric species is a known issue in both major synthetic routes.
Probable Causes and Mechanisms:
-
Biaryl Compounds (Sandmeyer Route): The Sandmeyer reaction proceeds through an aryl radical intermediate.[9] Two of these radicals can couple to form a symmetrical biaryl compound (5,5'-Dibromo-3,3'-dimethoxy-1,1'-biphenyl). This is a well-documented byproduct that supports the radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][9]
-
Dibenzyl Ether (Nucleophilic Substitution Route): If 4-bromo-2-methoxybenzyl alcohol is formed as a byproduct (see Q2), it can react with another molecule of the starting 4-bromo-2-methoxybenzyl halide under the reaction conditions to form the corresponding dibenzyl ether.[5]
Troubleshooting and Resolution:
-
For Biaryl Compounds: Optimizing the rate of addition of the diazonium salt solution to the copper cyanide solution can help. A slower addition rate maintains a low concentration of the aryl radical, favoring reaction with the cyanide source over radical-radical coupling.
-
For Dibenzyl Ether: The most effective strategy is to prevent the formation of the precursor alcohol by ensuring strictly anhydrous conditions (see Q2).
Summary of Common Side-Products and Solutions
| Side-Product | Probable Synthetic Route | Causality | Identification | Mitigation & Purification |
| 4-Bromo-2-methoxyphenol | Sandmeyer | Reaction of diazonium salt with water due to poor temperature control.[2] | Broad -OH peak in ¹H NMR (disappears with D₂O), characteristic aromatic signals. | Maintain 0-5 °C during diazotization and addition.[2] Remove via basic wash or column chromatography. |
| 4-Bromo-2-methoxybenzyl alcohol | Nucleophilic Substitution | Hydrolysis of the starting benzyl halide by residual water.[5] | -CH₂- singlet (~4.5 ppm) and broad -OH in ¹H NMR. | Use anhydrous solvents and dried cyanide salt.[7] Remove via column chromatography. |
| Biaryl Dimer | Sandmeyer | Coupling of two aryl radical intermediates.[9] | High molecular weight peak in MS, complex aromatic region in ¹H NMR. | Slow addition of diazonium salt. Purify by recrystallization or column chromatography. |
| Dibenzyl Ether | Nucleophilic Substitution | Reaction between benzyl alcohol byproduct and starting benzyl halide.[5] | Characteristic -O-CH₂- signals in ¹H NMR (~4.5-5.0 ppm). | Ensure anhydrous conditions to prevent alcohol formation. Purify by column chromatography. |
Process Flow: Main vs. Side-Product Pathways (Sandmeyer Route)
The following diagram illustrates the desired reaction pathway for the Sandmeyer synthesis versus the competing pathways that lead to common impurities.
Caption: Desired vs. undesired pathways in the Sandmeyer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main, industrially relevant routes:
-
The Sandmeyer Reaction: This method involves the diazotization of 4-bromo-2-methoxyaniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to replace the diazonium group with a nitrile.[10][11] This is a powerful transformation for converting aryl amines into a wide variety of functional groups.[12]
-
Nucleophilic Substitution: This route starts with a 4-bromo-2-methoxybenzyl halide (e.g., the bromide or chloride). The halide is displaced by a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.[7][]
Q2: How can I monitor the reaction progress effectively to minimize side-products?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to resolve the starting material from the product. The product, being more polar than a benzyl halide but less polar than an aniline or alcohol, should have a distinct Rf value. Run a co-spot (a lane with both the reaction mixture and the starting material) to confirm the consumption of the starting material.
Q3: What is the best general-purpose method for purifying the crude product?
For most common impurities, purification by flash column chromatography on silica gel is highly effective.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Column Chromatography
This protocol is a general guideline for removing the common side-products discussed above.
-
Preparation of the Crude Sample: a. After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate. b. Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution. c. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry-loading" technique generally results in better separation.
-
Column Packing: a. Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexanes). Ensure the silica bed is compact and level.
-
Elution: a. Carefully add the dry-loaded sample to the top of the packed column. b. Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate/hexanes). Less polar impurities, such as biaryl dimers or unreacted benzyl halides, will elute first. c. Gradually increase the polarity of the eluent (gradient elution) to 10-20% ethyl acetate in hexanes. The desired product, this compound, will begin to elute. d. Collect fractions and monitor them by TLC. e. More polar impurities, such as the corresponding alcohol or phenol, will elute at higher solvent polarities. f. Combine the pure fractions containing the product and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for (4-Bromo-2-methoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis and optimization of (4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its synthesis, troubleshoot common experimental hurdles, and ensure the highest purity of the final product. As a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic compounds, mastering the preparation of this compound is a critical step in many research and development pipelines.[2]
This document provides in-depth, experience-driven guidance on the two primary synthetic routes, potential pitfalls, and strategies for optimization, presented in a direct question-and-answer format.
I. Synthetic Pathway Overview
The synthesis of this compound can be approached through two principal methods:
-
Nucleophilic Substitution: This common route involves the reaction of a 4-bromo-2-methoxybenzyl halide (typically bromide) with a cyanide salt.
-
Sandmeyer Reaction: An alternative pathway that starts from 4-bromo-2-methoxyaniline, converting it to a diazonium salt, which is then displaced by a cyanide group.
The choice of pathway often depends on the availability of starting materials, scale of the reaction, and safety considerations. This guide will address optimization and troubleshooting for both methods.
Diagram: Synthetic Routes to this compound
Caption: Overview of the two primary synthetic routes.
II. Troubleshooting Guide & FAQs: Nucleophilic Substitution Route
This is often the more direct route, but not without its challenges. The reaction involves the SN2 displacement of a bromide from the benzylic position by a cyanide nucleophile. Benzylic halides are generally reactive in nucleophilic substitution reactions.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this nucleophilic substitution can stem from several factors. A systematic approach to troubleshooting is key.
-
Cause A: Poor Quality of Starting Materials
-
4-Bromo-2-methoxybenzyl Bromide Degradation: Benzyl bromides, especially those with electron-donating groups like methoxy, can be susceptible to hydrolysis or decomposition.[3][4] Ensure your starting material is pure and dry. If it has been stored for a long time, consider purification by recrystallization or column chromatography before use.
-
Inactive Cyanide Salt: Sodium or potassium cyanide is hygroscopic. Absorbed moisture can reduce its nucleophilicity. Use finely powdered, dry cyanide salt. Consider drying it in a vacuum oven before use.
-
-
Cause B: Suboptimal Reaction Conditions
-
Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cation of the cyanide salt but not the cyanide anion, thus enhancing its nucleophilicity.[5] Anhydrous conditions are crucial to prevent hydrolysis of the benzyl bromide.[6]
-
Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to side reactions and decomposition. Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting benzyl bromide.
-
-
Cause C: Competing Side Reactions
-
Hydrolysis: The presence of water can lead to the formation of 4-bromo-2-methoxybenzyl alcohol as a significant byproduct.[6] Using anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[7]
-
Elimination: Although less common for primary benzylic halides, elimination to form a styrene derivative can occur, especially with hindered bases or at high temperatures.
-
Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile byproduct. The use of polar aprotic solvents can help suppress isocyanide formation.[6]
-
Troubleshooting Workflow: Low Yield in Nucleophilic Substitution
Caption: A step-by-step troubleshooting workflow for low yield.
FAQ 2: I am observing significant amounts of 4-bromo-2-methoxybenzyl alcohol in my crude product. How can I prevent this?
The formation of the corresponding benzyl alcohol is a classic sign of hydrolysis of the starting benzyl bromide.
-
Root Cause: Presence of water in the reaction mixture.
-
Solutions:
-
Dry Your Solvent: Ensure your solvent (e.g., acetonitrile, DMF, DMSO) is anhydrous. Commercially available anhydrous solvents are recommended.
-
Dry Your Reagents: As mentioned, the cyanide salt should be thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
FAQ 3: My purified product shows an unusual peak in the IR spectrum around 2150-2100 cm⁻¹. What could this be?
While the nitrile (C≡N) stretch typically appears around 2250-2200 cm⁻¹, a peak in the 2150-2100 cm⁻¹ region is characteristic of an isonitrile (N≡C) functionality.
-
Root Cause: The cyanide ion is an ambident nucleophile and can attack the electrophilic carbon of the benzyl bromide with either the carbon or the nitrogen atom.
-
Mitigation Strategies:
-
Solvent Choice: The formation of the isonitrile is often favored in alcoholic solvents. Using polar aprotic solvents like DMSO or DMF can significantly reduce the amount of isonitrile byproduct.[6]
-
Counter-ion: The choice of the cation in the cyanide salt can have an effect, although this is less pronounced than the solvent effect.
-
III. Troubleshooting Guide & FAQs: Sandmeyer Reaction Route
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[8] For the synthesis of this compound, this involves the diazotization of 4-bromo-2-methoxyaniline followed by reaction with a copper(I) cyanide.[8][9]
FAQ 4: The diazotization of 4-bromo-2-methoxyaniline seems to be incomplete or failing. What are the critical parameters?
Successful diazotization is the cornerstone of the Sandmeyer reaction.
-
Critical Parameters:
-
Temperature Control: The diazotization must be carried out at low temperatures, typically 0-5 °C.[10] Diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of phenolic byproducts and other decomposition products.
-
Acid Concentration: The reaction is typically carried out in a strong acid, such as HCl or H₂SO₄. The acid protonates the nitrous acid and also prevents the newly formed diazonium salt from coupling with unreacted aniline.
-
Stoichiometry of Sodium Nitrite: A slight excess of sodium nitrite is often used to ensure complete conversion of the aniline. However, a large excess can lead to unwanted side reactions.
-
-
Verification of Diazotization:
-
You can check for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue/black) indicates that there is enough nitrous acid to have fully converted the aniline.[10]
-
FAQ 5: My Sandmeyer cyanation step is giving a low yield of the desired nitrile. How can I optimize this?
The displacement of the diazonium group with cyanide is catalyzed by copper(I) salts.
-
Catalyst Activity: The copper(I) cyanide should be freshly prepared or of high quality. Oxidation to copper(II) can reduce its catalytic activity.
-
Neutralization: The diazonium salt solution is highly acidic. It is often necessary to neutralize the excess acid before adding it to the copper(I) cyanide solution. This is typically done by the slow addition of a base like sodium carbonate until the pH is weakly acidic.
-
Temperature: While the diazotization requires low temperatures, the cyanation step may require gentle warming to facilitate the loss of nitrogen gas and the formation of the product. However, excessive heat can lead to decomposition. Monitor the reaction for the evolution of nitrogen gas.
-
Substituent Effects: The presence of an electron-donating methoxy group on the aniline can influence the stability and reactivity of the diazonium salt.[11]
Troubleshooting Workflow: Sandmeyer Reaction
Caption: Troubleshooting workflow for the Sandmeyer reaction route.
IV. Purification and Characterization
FAQ 6: What is the best method to purify crude this compound?
The choice of purification method will depend on the nature of the impurities present.
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization can be an effective method.[12] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often a good starting point.[13][14]
-
Column Chromatography: For complex mixtures or to remove impurities with similar polarity to the product, silica gel column chromatography is the method of choice.[12] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.[7]
Table: Recommended Purification Parameters
| Purification Method | Solvent/Eluent System (Starting Point) | Key Considerations |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | Good for removing minor, highly polar or non-polar impurities.[12][13][14] |
| Column Chromatography | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1) | Effective for separating a wide range of impurities. Monitor fractions by TLC.[7][12] |
FAQ 7: What are the expected spectroscopic data for pure this compound?
Proper characterization is essential to confirm the identity and purity of your product.
-
¹H NMR: Expect signals corresponding to the methoxy group (singlet, ~3.9 ppm), the benzylic protons (singlet, ~3.7 ppm), and the aromatic protons. The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Look for the nitrile carbon signal (around 117 ppm), the benzylic carbon, the aromatic carbons (including those attached to the bromo and methoxy groups), and the methoxy carbon.
-
IR Spectroscopy: A sharp, strong absorption band around 2250-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. You will also observe C-H stretching and bending frequencies for the aromatic and aliphatic protons, as well as C-O stretching for the methoxy group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ), with a characteristic isotopic pattern for a compound containing one bromine atom.[1]
V. Detailed Experimental Protocols
Protocol 1: Nucleophilic Substitution of 4-Bromo-2-methoxybenzyl Bromide
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add finely powdered sodium cyanide (1.2 eq.) and anhydrous DMF.
-
Addition of Starting Material: Dissolve 4-bromo-2-methoxybenzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium cyanide at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Sandmeyer Reaction of 4-Bromo-2-methoxyaniline
-
Diazotization:
-
In a beaker, dissolve 4-bromo-2-methoxyaniline (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Preparation of Copper(I) Cyanide Solution:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in an aqueous solution of sodium cyanide. Cool this solution to 0-5 °C.
-
-
Cyanation:
-
Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Follow the extraction, washing, drying, and purification steps as described in Protocol 1.
-
By carefully considering these troubleshooting guides and protocols, researchers can optimize the synthesis of this compound, leading to higher yields and purity for their downstream applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sandmeyer-Type Reductive Disulfuration of Anilines [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Utilizing (4-Bromo-2-methoxyphenyl)acetonitrile
Welcome to the technical support resource for (4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile building block. The unique substitution pattern of this reagent—a bromine atom for cross-coupling, a methoxy group influencing electronic properties, and a reactive acetonitrile moiety—offers numerous synthetic opportunities but also presents specific challenges. This document provides in-depth, question-and-answer-based troubleshooting for the most common transformations, grounded in mechanistic principles and practical laboratory experience.
Compound Profile
| Property | Value |
| Molecular Formula | C₉H₈BrNO[1] |
| Molecular Weight | 226.07 g/mol [1] |
| Appearance | Typically a solid |
| CAS Number | 858523-37-2[1] |
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the electron-donating methoxy group at the 2-position can present unique challenges.
Frequently Asked Questions (FAQs) for Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction is sluggish or results in a low yield. What are the likely causes and how can I fix it?
A1: Low yields in Suzuki couplings with this substrate are often traced back to two key factors related to its electronic nature. The electron-donating methoxy group can make the initial oxidative addition of the palladium catalyst to the aryl bromide—often the rate-limiting step—more challenging compared to reactions with electron-deficient aryl halides.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-rich aryl bromides, more robust catalyst systems are often required.[3] Consider using a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. Buchwald-type ligands such as SPhos or XPhos are excellent choices as they facilitate oxidative addition.[2]
-
Base Selection: Ensure the base is strong enough to promote transmetalation without degrading your starting material. Potassium carbonate (K₂CO₃) is a common choice, but for more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.[3]
-
Solvent and Water Content: While Suzuki reactions are often robust, ensure your solvent is anhydrous if you are experiencing side reactions. However, in some cases, the addition of a small amount of water can be beneficial for the activation of the boronic acid.[2]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This is more prevalent with electron-rich boronic acids and can be promoted by excess base and water.[3] To mitigate this, consider using the more stable pinacol ester of the boronic acid.[3]
Q2: I am observing a significant amount of a debrominated byproduct, (2-methoxyphenyl)acetonitrile, in my cross-coupling reaction. What is happening and how can I prevent it?
A2: The formation of a debrominated (hydrodehalogenated) product is a common side reaction in palladium-catalyzed couplings.[4] This occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can couple with the desired partner. The hydrogen source can be trace water, the solvent, or even the phosphine ligand.[4][5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.[2]
-
Choice of Ligand: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling.[4] Experiment with different ligands to find one that favors reductive elimination.
-
Base and Solvent: The choice of base and solvent can also play a role. For instance, some bases can act as hydrogen donors. Consider switching to a different base or solvent system.
Q3: My Buchwald-Hartwig amination is failing. What specific considerations are there for this substrate?
A3: The challenges in the Buchwald-Hartwig amination of this compound are similar to those in Suzuki coupling, primarily stemming from the electron-rich nature of the aryl bromide.[6] Additionally, the pyridine nitrogen in some amine coupling partners can coordinate to the palladium catalyst, inhibiting its activity.[7]
Troubleshooting Steps:
-
Catalyst System: Use a palladium precursor with a sterically hindered, electron-rich phosphine ligand. For heteroaryl amines, specific ligands have been developed to prevent catalyst inhibition.[7]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6][8]
-
Temperature: While these reactions often require heat (80-110 °C), excessively high temperatures can lead to catalyst decomposition.[6][8] Optimize the temperature for your specific substrate combination.
General Protocol for a Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Preventing decomposition of (4-Bromo-2-methoxyphenyl)acetonitrile during reactions
Technical Support Center: (4-Bromo-2-methoxyphenyl)acetonitrile
A Guide to Ensuring Stability and Maximizing Yield in Synthetic Applications
Welcome to the technical support center for this compound (CAS 858523-37-2). As Senior Application Scientists, we understand that this versatile building block, with its unique combination of a reactive nitrile, a methoxy-activated aromatic ring, and a bromine handle for cross-coupling, is pivotal in many complex syntheses. However, its structure also presents specific stability challenges that can lead to reaction failure, low yields, and purification difficulties.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep, mechanistically-grounded understanding of the potential decomposition pathways and to offer field-proven, actionable solutions to prevent them. We will move beyond simple procedural lists to explain the chemical causality behind our recommendations, empowering you to troubleshoot effectively and design robust, self-validating experimental protocols.
Section 1: Understanding the Core Instability of this compound
Before troubleshooting specific reactions, it is critical to understand the inherent chemical liabilities of the molecule. Decomposition is not random; it occurs at specific functional groups under predictable conditions.
FAQ: My reaction is yielding unexpected byproducts. What are the primary decomposition pathways for this compound?
Answer: The molecule possesses three primary points of reactivity that can become liabilities under suboptimal conditions: the nitrile group, the methoxy ether linkage, and the benzylic methylene bridge.
-
Nitrile Hydrolysis: This is the most common decomposition pathway. The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic aqueous conditions. This occurs in a two-step process: first, the nitrile is converted to an intermediate amide, which can then be further hydrolyzed to the corresponding carboxylic acid, 2-(4-Bromo-2-methoxyphenyl)acetic acid.[1][2] This process is significantly accelerated by heat.[3]
-
Methoxy Group Cleavage (Demethylation): The ortho-methoxy group is an electron-donating group that activates the aromatic ring. While generally stable, this ether linkage can be cleaved under harsh acidic conditions (e.g., strong protic acids like HBr or Lewis acids at elevated temperatures) to yield a phenolic derivative.[4] This byproduct is often more electron-rich and prone to oxidation, leading to colored impurities.
-
Benzylic Position Reactivity: The methylene protons (-CH₂CN) are acidic and can be deprotonated. While this is often the desired reactivity for alkylation or condensation reactions, it can also lead to side reactions. Furthermore, the electron-rich nature of the methoxy-substituted ring can make the benzylic position susceptible to oxidation, especially in the presence of air and certain reagents, which can lead to the formation of benzaldehyde or benzoic acid derivatives.[5][6]
References
Technical Support Center: Scaling Up the Synthesis of (4-Bromo-2-methoxyphenyl)acetonitrile
Introduction
(4-Bromo-2-methoxyphenyl)acetonitrile is a valuable intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). While its synthesis via the nucleophilic substitution of a 4-bromo-2-methoxybenzyl halide with a cyanide salt is well-established on a laboratory scale, scaling up this process introduces significant challenges. These challenges include managing reaction exotherms, ensuring safety when handling highly toxic reagents, controlling impurity formation, and achieving consistent, high-purity yields.
This guide provides a comprehensive technical support framework in a question-and-answer format. It is designed to help you navigate the common pitfalls encountered during the scale-up synthesis, offering field-proven insights and troubleshooting strategies to ensure a safe, efficient, and successful campaign.
PART 1: The Cyanide Protocol - Safety First FAQs
The use of alkali metal cyanides (e.g., sodium cyanide, potassium cyanide) is the most critical operational hazard in this synthesis. These compounds are highly toxic and can be fatal upon ingestion, inhalation, or skin absorption.[1] The reaction of cyanide salts with moisture or acids liberates hydrogen cyanide (HCN), an extremely toxic and flammable gas.[1][2] Adherence to a strict safety protocol is non-negotiable.
Q1: What are the absolute minimum personal protective equipment (PPE) requirements for handling cyanide salts?
A1: A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn to protect the eyes, nose, and mouth from splashes or dust.[3][4]
-
Gloves: Use gloves with proven resistance to cyanide breakthrough, such as PVC, nitrile, or neoprene.[3] Double-gloving is highly recommended, especially when handling solutions or performing transfers.[1][4] Always inspect gloves for tears or leaks before use.
-
Body Protection: A lab coat, a chemical-resistant apron, and fully enclosed shoes are required. Ensure legs and feet are covered.[3][5]
Q2: What engineering controls are necessary for a cyanide reaction at scale?
A2: All operations involving cyanide salts or the reaction mixture must be performed within a properly functioning chemical fume hood.[1][5] For scale-up operations, consider a walk-in fume hood. The ventilation system must be robust enough to handle any potential release of HCN gas. Ensure the emergency shower and eyewash station are accessible and have been recently tested.[4] A warning sign indicating that cyanides are in use should be clearly posted.[1]
Q3: How should I store and handle cyanide salts before the reaction?
A3:
-
Storage: Store cyanide salts in a secured, cool, dry, and well-ventilated area.[2] They must be kept in tightly sealed containers and segregated from all acids, strong oxidizing agents (like nitrates and chlorates), and water.[3][5] Using a locked poisons cabinet is recommended.[5]
-
Handling: Before use, bring the sealed cyanide container into the fume hood to allow any accumulated HCN gas to vent safely.[3] When weighing the solid powder, if the scale cannot be located inside the hood, tare a sealed container, add the chemical inside the hood, close the container, and then weigh it outside.[1]
Q4: What is the correct procedure for quenching the reaction and disposing of cyanide waste?
A4:
-
Quenching: Never quench a cyanide reaction with acid, as this will generate large quantities of lethal HCN gas. A basic aqueous solution (e.g., a freshly prepared 10% sodium hypochlorite (bleach) solution followed by a pH 10 buffer) is often used to decompose residual cyanide into less toxic cyanate. This must be done carefully and with appropriate cooling in the fume hood.
-
Waste Disposal: All cyanide-containing waste, including dilute solutions and contaminated materials, must be disposed of as hazardous waste.[1] Keep cyanide waste streams separate from all other waste, especially acidic waste.[1] Containers must be clearly labeled as "Cyanide Waste" and "No Acids."[1]
Q5: What are the immediate steps to take in case of an exposure?
A5:
-
Evacuate & Alert: Remove the affected person from the contaminated area to fresh air immediately. Alert all other personnel in the lab.[3][4]
-
Call for Emergency Services: Call 911 or your institution's emergency number and explicitly state that a cyanide exposure has occurred.[4]
-
Decontaminate: If it is safe to do so, remove all contaminated clothing. For skin contact, rinse the affected area in a safety shower for at least 15 minutes. For eye contact, use an emergency eyewash for 15 minutes.[4]
-
Do Not Expose Responders: Ensure that emergency responders are aware of the hazard and do not enter a potentially contaminated zone without appropriate protection.[3]
PART 2: Synthesis Workflow & Troubleshooting Guide
The primary synthetic route involves the SN2 reaction between a 4-bromo-2-methoxybenzyl halide (typically the bromide or chloride) and an alkali metal cyanide.
General Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Common Issues
Q6: My reaction shows low or no conversion to the desired product. What went wrong?
A6: This is a common issue, often traced back to the quality of the starting materials or suboptimal reaction conditions.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inactive Starting Halide | Benzyl halides, especially bromides, can degrade upon storage. The C-Br bond can cleave, leading to inactive material. Solution: Confirm the purity of the 4-bromo-2-methoxybenzyl halide using NMR or GC-MS before starting. If necessary, purify the starting material or use a freshly prepared batch. |
| Poor Quality Cyanide Salt | Alkali cyanide salts are hygroscopic. Absorbed moisture can reduce the nucleophilicity of the cyanide ion and lead to side reactions. Solution: Use finely powdered, thoroughly dried cyanide salt. Drying in a vacuum oven before use is a reliable practice.[6] |
| Inappropriate Solvent | The SN2 reaction requires a solvent that can solvate the cation but not the nucleophile. Polar aprotic solvents are ideal. Solution: Ensure you are using a dry, polar aprotic solvent such as DMSO, DMF, or anhydrous acetone.[6][7] Acetone is particularly effective as it prevents hydrolysis of the reactive benzyl halide.[7] |
| Insufficient Temperature | The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe. Solution: Gradually increase the reaction temperature while monitoring for product formation and potential impurity generation via TLC or GC.[6] Be mindful of managing the exotherm, especially at scale. |
Q7: I'm seeing significant impurity formation alongside my product. How can I minimize this?
A7: Impurity formation is a major challenge during scale-up, impacting yield and purification efficiency.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Over-alkylation | The product, an arylacetonitrile, has an acidic α-proton. This can be deprotonated by unreacted cyanide or other bases, forming a nucleophile that reacts with another molecule of the benzyl halide, leading to a diaryl impurity.[6][8] Solution: Control the stoichiometry carefully. Using a slight excess of the cyanide salt can help ensure the benzyl halide is consumed quickly.[6] Avoid excessively high temperatures, which can promote this side reaction. |
| Elimination Reaction (E2) | If the reaction conditions are too basic or the temperature is too high, an E2 elimination can occur, forming a styrene derivative. Solution: Maintain strict temperature control. If possible, use a milder base or ensure the cyanide salt is not excessively basic. Ensure anhydrous conditions, as water can affect the basicity of the system.[6] |
| Hydrolysis of Nitrile | During aqueous workup, especially under acidic or strongly basic conditions, the nitrile group can hydrolyze to a primary amide and subsequently to a carboxylic acid.[9] Solution: Perform the aqueous workup under neutral or mildly basic conditions and at a low temperature. Minimize the contact time between the product and the aqueous phase. |
| Benzylic Oxidation | Although less common in this specific reaction, the benzylic position can be susceptible to oxidation, especially if there are oxidizing agents present or if the reaction is exposed to air for prolonged periods at high temperatures.[10] Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation. |
Q8: My product yield is low after purification. Where am I losing material?
A8: Product loss can occur at multiple stages, from workup to final purification.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inefficient Extraction | If the product has some solubility in the aqueous phase or if emulsions form, you can lose a significant amount of material during the workup. Solution: Perform multiple extractions (at least 3) with the chosen organic solvent.[11] To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of celite. Checking the pH of the aqueous layer ensures the product is not ionized.[11] |
| Loss During Chromatography | The product may adsorb irreversibly onto the silica gel, or the chosen solvent system may not provide adequate separation from impurities, leading to mixed fractions and lower recovery. Solution: Optimize the chromatography conditions on a small scale first. A gradient elution using a hexane/ethyl acetate system is a good starting point.[11] Ensure the product is fully eluted from the column. |
| Poor Recrystallization | An unsuitable solvent system for recrystallization can lead to low recovery (product remains in the mother liquor) or poor purity (impurities co-crystallize). Solution: Carefully select a recrystallization solvent or solvent pair where the product is highly soluble at high temperatures but poorly soluble at low temperatures. Screen several solvents on a small scale to find the optimal system. |
PART 3: Scale-Up Logic & Data
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues during synthesis.
Typical Reaction Parameters
This table provides a summary of typical conditions for the cyanation reaction. Optimization will be required for your specific scale and equipment.
| Parameter | Typical Range / Condition | Rationale |
| Solvent | Anhydrous Acetone, DMSO, DMF | Polar aprotic solvents facilitate the SN2 mechanism.[6][7] |
| Cyanide Salt | NaCN or KCN (1.1 - 1.5 eq.) | A slight excess drives the reaction to completion.[6] |
| Temperature | 25 - 80 °C | Balances reaction rate against impurity formation. Requires careful monitoring. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC until starting material is consumed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and reactions with atmospheric moisture. |
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. adelaide.edu.au [adelaide.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Transformations of (4-Bromo-2-methoxyphenyl)acetonitrile
Welcome to the technical support center for (4-Bromo-2-methoxyphenyl)acetonitrile. This versatile building block offers multiple reaction sites, making it a valuable intermediate in pharmaceutical and materials science research. This guide provides in-depth, field-tested advice in a question-and-answer format to help you navigate the common catalytic transformations of this molecule, troubleshoot issues, and optimize your reaction conditions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] However, the electronic and steric nature of the substrate—an electron-rich aryl bromide with an ortho-methoxy group—presents specific challenges that must be addressed through careful catalyst selection.
The Suzuki-Miyaura coupling is a fundamental tool for creating biaryl structures. Success with this compound hinges on overcoming the steric hindrance from the ortho-methoxy group and the electron-rich nature of the ring, which can make the initial oxidative addition step more challenging.[2]
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm setting up a Suzuki coupling for the first time with this substrate. What is a reliable starting catalyst system?
A1: For a sterically hindered and electron-rich aryl bromide like this, a robust starting point is a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), combined with a sterically bulky, electron-rich phosphine ligand.[2][3] Buchwald-type ligands are particularly effective.
-
Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice. It has demonstrated high reactivity and stability, promoting efficient coupling even with challenging substrates at low catalyst loadings.
-
Recommended Base: A moderately strong inorganic base is typically required to activate the boronic acid. Potassium phosphate (K₃PO₄) is often a superior choice over potassium carbonate (K₂CO₃) for these types of substrates.[4]
-
Solvent System: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is standard.[5][6]
Q2: My Suzuki reaction is showing low yield and I'm recovering a lot of starting material. What are the likely causes and how can I fix it?
A2: Low conversion points to issues within the catalytic cycle. The most common culprits are inefficient oxidative addition, poor transmetalation, or catalyst deactivation.
-
Inefficient Oxidative Addition: The electron-donating methoxy group can slow this initial step.[2]
-
Solution: Switch to a more electron-rich and sterically demanding ligand. If you started with a simpler ligand like PPh₃, moving to a Buchwald-type ligand like SPhos or XPhos is a logical step.[2] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[7]
-
-
Poor Transmetalation: The base may not be effectively activating the boronic acid.
-
Catalyst Deactivation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.
-
Solution: Rigorously degas your solvent and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[2][6] Using air-stable precatalysts, like the Buchwald G3 or G4 precatalysts, can also ensure a more consistent generation of the active catalyst.[9][10]
-
Q3: I'm observing significant amounts of a homocoupling byproduct from my boronic acid. How can I suppress this?
A3: Homocoupling often arises from oxygen contamination, which can facilitate the undesired coupling of the boronic acid.
-
Solution 1: Rigorous Inert Atmosphere: The most critical step is to minimize oxygen. Ensure all reagents are of high purity and solvents are thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[6]
-
Solution 2: Ligand Choice: The use of bulky monodentate ligands like SPhos can help suppress homocoupling side reactions.[11]
-
Solution 3: Staged Addition: In some cases, adding the boronic acid portion-wise to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.
| Parameter | Recommended Starting Point | Rationale & Notes |
| Palladium Source | XPhos Pd G3 (2 mol%) | Air-stable precatalyst ensures reliable generation of active Pd(0).[9] Suitable for sterically hindered substrates. |
| Ligand | XPhos (included in precatalyst) | A bulky, electron-rich dialkylbiaryl phosphine ligand that accelerates oxidative addition and reductive elimination.[7] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Effective for electron-rich substrates and generally provides higher yields than carbonate bases. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (4:1) | Aqueous conditions are often beneficial for transmetalation.[2][6] Ensure solvents are rigorously degassed. |
| Temperature | 90 - 110 °C | Sufficient thermal energy is needed to overcome the activation barriers for this hindered substrate.[4] |
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen three times.[5]
-
Solvent Addition: Add degassed Toluene and Water (e.g., 10:1 ratio, to make a 0.1 M solution with respect to the aryl bromide) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[12] For this compound, catalyst selection must account for the electron-rich nature of the aryl bromide and potential steric hindrance.
Frequently Asked Questions & Troubleshooting Guide
Q1: Which catalyst system is recommended for coupling this substrate with a primary or secondary amine?
A1: The choice of ligand is paramount. Modern dialkylbiarylphosphine ligands (Buchwald ligands) or ferrocene-based ligands are generally required for high efficiency.[13]
-
Recommended Catalyst System: A combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like XPhos is a reliable choice.[12] Alternatively, using a third-generation (G3) precatalyst like XantPhos Pd G3 offers excellent reliability and ease of use, as it rapidly generates the active catalytic species.[14][15]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[16]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or 1,4-dioxane are standard.[12][17]
Q2: My Buchwald-Hartwig reaction is sluggish and gives a significant amount of hydrodehalogenation (Ar-Br → Ar-H) side product. What's wrong?
A2: Sluggish reactions and hydrodehalogenation are often linked. This side reaction can compete with the desired reductive elimination step, particularly if the catalyst system is not optimal.
-
Ligand Choice: The ligand may not be sufficiently bulky or electron-donating to promote the final C-N bond-forming reductive elimination over competing pathways.
-
Solution: Switch to a more sterically hindered ligand. For instance, if you are using a simpler bidentate ligand like BINAP, moving to a bulkier monodentate ligand like BrettPhos or using a modern G3/G4 precatalyst can significantly improve results.
-
-
Base Issues: The base might be too weak, or its solubility could be an issue.
-
Reaction Temperature: The temperature may be too low to drive the reaction to completion.
-
Solution: Buchwald-Hartwig aminations often require heating, typically in the 80-110 °C range.[12]
-
| Parameter | Recommended Starting Point | Rationale & Notes |
| Palladium Source | BrettPhos Pd G3 (1-2 mol%) | G3 precatalysts are air-stable, highly active, and suitable for a broad range of amines, including primary amides. |
| Ligand | BrettPhos (included in precatalyst) | A very bulky dialkylbiaryl phosphine ligand that is highly effective for C-N coupling. |
| Base | NaOtBu (1.2 - 1.5 equiv.) | A strong, standard base for this transformation.[16] Ensure it is handled under inert conditions. |
| Solvent | Anhydrous Toluene or Dioxane | Common, effective solvents.[17] Must be thoroughly dried and degassed to prevent catalyst poisoning. |
| Temperature | 100 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion.[12] |
Section 2: Transformations of the Nitrile Group
The acetonitrile moiety is a versatile functional group that can be readily converted into other valuable functionalities, primarily carboxylic acids and primary amines.[1]
The conversion of the nitrile to (4-Bromo-2-methoxyphenyl)acetic acid is a common and useful transformation.
Q: What are the best conditions for hydrolyzing the nitrile group to a carboxylic acid without affecting the aryl bromide?
A: Both acidic and basic conditions can be used for nitrile hydrolysis.[18][19] For this substrate, basic hydrolysis is often preferred to avoid any potential side reactions involving the electron-rich aromatic ring under strongly acidic conditions.
-
Method: Refluxing the nitrile in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a robust method.[1][18]
-
Mechanism: The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an amide intermediate which is subsequently hydrolyzed to the carboxylate salt.[18][20] Acidification in the workup step protonates the carboxylate to yield the final carboxylic acid product.[1]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of ethanol and 6M aqueous NaOH (e.g., 1:2 v/v).[1]
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify with cold 6M HCl until the pH is ~1-2.
-
Isolation: The carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.[1][18]
Reducing the nitrile yields 2-(4-Bromo-2-methoxyphenyl)ethan-1-amine, a valuable primary amine intermediate.
Q: What are the safest and most effective reagents for reducing the nitrile to a primary amine?
A: The choice of reducing agent depends on lab capabilities and functional group tolerance.
-
Catalytic Hydrogenation: This is a "greener" and often high-yielding method.
-
Catalyst: Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere are effective. The reaction is often run in an alcoholic solvent like ethanol or methanol, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts.
-
-
Chemical Reduction: For smaller-scale reactions where a hydrogenation setup is not available, chemical hydrides are used.
-
Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[1][21] The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether. Caution: LiAlH₄ reacts violently with water and must be handled with extreme care under anhydrous conditions.
-
Alternative: Borane complexes (e.g., BH₃·THF) or sodium borohydride in the presence of a catalyst (e.g., CoCl₂) can also be used and may offer a milder alternative to LiAlH₄.[22]
-
Caption: Key transformations of the nitrile functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. enamine.net [enamine.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 19. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 20. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Reactions Containing (4-Bromo-2-methoxyphenyl)acetonitrile
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (4-Bromo-2-methoxyphenyl)acetonitrile. This guide provides in-depth, field-proven insights into the work-up procedures for reactions involving this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your synthetic routes.
Introduction
This compound is a key intermediate in organic synthesis, valued for its dual reactivity.[1] The presence of a bromine atom allows for various cross-coupling reactions, while the nitrile group can be transformed into a range of other functionalities.[2] However, the successful isolation and purification of products from reactions involving this substrate depend on a well-designed work-up procedure. This guide will walk you through common scenarios and provide logical, evidence-based solutions.
General Work-Up Workflow
A typical work-up for reactions involving this compound follows a series of logical steps designed to separate the desired product from unreacted starting materials, reagents, and byproducts. The specific sequence and choice of reagents will depend on the nature of the reaction and the properties of the product.
Caption: General experimental workflow for a reaction work-up.
Troubleshooting Guides & FAQs
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
Q1: I'm observing a persistent emulsion at the interface of my organic and aqueous layers during extraction. What is causing this and how can I resolve it?
A1: Emulsion formation is a common issue, often caused by the presence of finely divided solids, amphiphilic molecules, or vigorous shaking. Here’s a systematic approach to break the emulsion:
-
Initial Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.
-
-
If the Emulsion Persists:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out of the solution, which often breaks the emulsion.
-
Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Changing the Solvent: Adding a small amount of a different organic solvent can sometimes alter the polarity enough to break the emulsion. For example, if you are using ethyl acetate, adding a small amount of dichloromethane might help.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Issue 2: Removal of Acidic or Basic Impurities
Q2: My crude product is contaminated with acidic (e.g., unreacted carboxylic acid) or basic (e.g., amine-based reagent) impurities. What is the most effective way to remove them during the work-up?
A2: Acid-base extraction is a powerful technique for removing ionic impurities.[3][4][5][6][7] The principle is to convert the acidic or basic impurity into its corresponding salt, which is soluble in the aqueous layer and can be washed away from the desired neutral organic product.
-
To Remove Acidic Impurities:
-
Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution.[6] The acidic impurity will be deprotonated to form a salt, which will dissolve in the aqueous layer.
-
Caution: Be mindful of the potential for hydrolysis of sensitive functional groups (like esters or the nitrile itself under harsh conditions) when using strong bases like NaOH.[4][8] For most applications, NaHCO₃ is a milder and safer choice.
-
-
To Remove Basic Impurities:
-
Wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[6] The basic impurity will be protonated to form an ammonium salt, which is water-soluble.
-
Table 1: Selection of Aqueous Wash Reagents
| Impurity Type | Recommended Wash Solution | Chemical Rationale |
| Carboxylic Acids | 5% aq. NaHCO₃ | Converts the acid to a water-soluble carboxylate salt. |
| Phenols | 1M aq. NaOH | A stronger base is needed to deprotonate less acidic phenols. |
| Amines | 1M aq. HCl | Converts the amine to a water-soluble ammonium salt. |
| Other Basic Impurities | 1M aq. HCl | Protonates the basic species, increasing aqueous solubility. |
Issue 3: Hydrolysis of the Nitrile Group
Q3: I suspect that the nitrile group in my this compound starting material or product is hydrolyzing to a carboxylic acid during the work-up. How can I prevent this?
A3: Nitrile hydrolysis can occur under either acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.[8][9][10][11][12] To minimize this unwanted side reaction:
-
Avoid Strong Acids and Bases for Extended Periods: If an acid or base wash is necessary, perform it quickly and at room temperature or below.
-
Use Milder Reagents: Opt for a saturated sodium bicarbonate solution instead of sodium hydroxide for removing acidic impurities. For quenching acidic reactions, a saturated solution of sodium bicarbonate is also a good choice.
-
Temperature Control: Keep the temperature of the work-up procedure as low as is practical.
-
Reaction Monitoring: If the reaction itself is run under strongly acidic or basic conditions, carefully monitor its progress to avoid unnecessarily long reaction times, which could lead to hydrolysis of the product.
Issue 4: Purification Challenges - Co-eluting Impurities in Chromatography
Q4: I am having difficulty separating my product from a closely related impurity during silica gel chromatography. What strategies can I employ to improve the separation?
A4: Achieving good separation in column chromatography requires optimizing several parameters:
-
Solvent System (Mobile Phase):
-
Fine-tune the Polarity: If your product and impurity are co-eluting, the polarity of your eluent is likely not optimal. Try a less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try decreasing it to 10% or 15%.
-
Use a Different Solvent System: Sometimes, changing the solvents entirely can improve separation. For instance, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
-
Stationary Phase:
-
Consider Different Silica Gel: If standard silica gel is not providing adequate separation, consider using silica gel with a smaller particle size for higher resolution. Alternatively, other stationary phases like alumina (basic or neutral) could be beneficial depending on the properties of your compounds.
-
-
Technique:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can often provide better separation of closely eluting compounds.[13]
-
Dry Loading: If your crude product has low solubility in the initial mobile phase, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a solid (dry loading). This can lead to sharper bands and better separation.
-
Issue 5: Dealing with Palladium Residues from Cross-Coupling Reactions
Q5: After performing a Suzuki or other palladium-catalyzed cross-coupling reaction, I'm struggling to remove the residual palladium from my product. What are the best practices for this?
A5: Palladium residues can be challenging to remove but several methods are effective:
-
Aqueous Washes:
-
A wash with an aqueous solution of ammonium chloride (NH₄Cl) or sodium sulfide (Na₂S) can help to complex with the palladium and pull it into the aqueous layer.
-
A wash with an aqueous solution containing a chelating agent like EDTA can also be effective.
-
-
Filtration:
-
Passing the organic solution through a pad of Celite® can sometimes remove solid palladium residues.
-
Specialized silica-based metal scavengers are commercially available and can be very effective at removing residual palladium.
-
-
Chromatography:
-
Often, the polar palladium complexes will adhere strongly to the top of a silica gel column, allowing the less polar product to be eluted.
-
Experimental Protocols
Standard Aqueous Work-up Protocol
-
Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of NH₄Cl to quench the reaction.[2]
-
Dilute with Organic Solvent: Dilute the mixture with an appropriate organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Separate the Layers: Allow the layers to separate and drain the lower layer. If the organic layer is on the bottom (e.g., dichloromethane), drain it into a clean flask. If the organic layer is on top (e.g., ethyl acetate), drain the aqueous layer and then pour the organic layer out through the top of the separatory funnel.
-
Extract the Aqueous Layer: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts.
-
Perform Washes:
-
If necessary, wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Follow with a wash with dilute base (e.g., saturated aq. NaHCO₃) to remove acidic impurities.
-
Finally, wash with brine (saturated aq. NaCl) to remove the bulk of the dissolved water.[2]
-
-
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify: Purify the crude product by recrystallization or column chromatography.[13][14]
Conclusion
A well-executed work-up procedure is critical for the successful outcome of any chemical synthesis. By understanding the underlying chemical principles and anticipating potential challenges, researchers can effectively isolate and purify their target compounds derived from this compound. This guide provides a foundation for troubleshooting common issues, but always remember to consider the specific nature of your reaction when designing your work-up strategy.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. magritek.com [magritek.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. vernier.com [vernier.com]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of (4-Bromo-2-methoxyphenyl)acetonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
(4-Bromo-2-methoxyphenyl)acetonitrile is a highly versatile bifunctional building block in modern organic synthesis. Its structure, featuring a reactive nitrile group, an activatable methylene bridge, and a bromine-substituted aromatic ring, presents multiple avenues for molecular elaboration. This unique combination of functional groups makes it an invaluable intermediate in the synthesis of a diverse array of complex molecules, particularly within the realms of pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of the bromine atom facilitates a variety of powerful cross-coupling reactions, while the nitrile moiety can be readily transformed into other key functional groups such as carboxylic acids and amines.[2]
This guide provides a comprehensive, field-proven comparison of the essential techniques used to characterize derivatives of this compound. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating characterization workflow.
Synthetic Pathways: The Genesis of Diversity
The strategic and sequential manipulation of the three key reactive sites—the nitrile, the aryl bromide, and the active methylene—provides a powerful toolkit for constructing complex molecular architectures.[2] Understanding these transformations is critical, as the choice of reaction directly dictates the characterization strategy.
The primary synthetic routes for derivatization are summarized below:
Caption: Key synthetic transformations of this compound.
Comparative Characterization of Two Key Derivatives: A Case Study
To illustrate a practical comparison, we will consider two common derivatives:
-
Derivative A: 2-(2-methoxy-4-phenylphenyl)acetonitrile. The product of a Suzuki coupling reaction, where the bromine atom is replaced by a phenyl group.
-
Derivative B: 2-(4-Bromo-2-methoxyphenyl)acetic acid. The product of nitrile group hydrolysis.
The following sections will compare the expected analytical data for these two compounds against the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide unambiguous evidence of covalent changes within the molecule.
Expertise & Causality: In ¹H NMR, the successful Suzuki coupling in Derivative A will introduce new signals in the aromatic region (typically 7.3-7.6 ppm) corresponding to the new phenyl group, while the original aromatic splitting pattern will be altered. For Derivative B , the most telling change is the complete disappearance of the methylene protons (-CH₂-CN) and the appearance of a new methylene signal (-CH₂-COOH) shifted slightly upfield, along with a new, broad singlet for the carboxylic acid proton (-COOH), which is often exchangeable with D₂O.
In ¹³C NMR, the conversion of the nitrile to a carboxylic acid (Derivative B ) is unequivocally confirmed by the disappearance of the nitrile carbon signal (C≡N, ~117 ppm) and the appearance of a carbonyl carbon signal (C=O, ~175 ppm).
Comparative NMR Data (Predicted)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
|---|---|---|
| Starting Material | ~7.4 (d), ~7.2 (dd), ~7.1 (d), ~3.9 (s, OCH₃), ~3.7 (s, CH₂CN) | ~158 (C-OCH₃), ~135-115 (Aromatic C), ~117 (C≡N), ~56 (OCH₃), ~20 (CH₂) |
| Derivative A | ~7.6-7.3 (m, new Ph), ~7.5-7.2 (m, original ring), ~3.9 (s, OCH₃), ~3.8 (s, CH₂CN) | ~158 (C-OCH₃), ~140-125 (Aromatic C), ~117 (C≡N), ~56 (OCH₃), ~20 (CH₂) |
| Derivative B | ~10-12 (br s, COOH), ~7.3 (d), ~7.1 (dd), ~7.0 (d), ~3.8 (s, OCH₃), ~3.6 (s, CH₂COOH) | ~175 (C=O), ~157 (C-OCH₃), ~134-116 (Aromatic C), ~56 (OCH₃), ~38 (CH₂) |
Mass Spectrometry (MS)
MS provides the molecular weight of the derivative, offering direct confirmation of the intended chemical transformation. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.
Expertise & Causality: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a distinctive signature. In Derivative A , this pattern will be absent, providing conclusive evidence that the bromine has been substituted. The molecular ion peak will correspond to the mass of the starting material minus bromine plus a phenyl group. For Derivative B , the bromine isotopic pattern will be retained, but the molecular weight will increase by 19 amu (corresponding to the addition of H₂O and the loss of NH₃ in the net hydrolysis reaction).
Comparative MS Data (Predicted)
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Feature |
|---|---|---|---|
| Starting Material | C₉H₈BrNO | 224.979 | M+, [M+2]+ peaks of ~1:1 intensity |
| Derivative A | C₁₅H₁₃NO | 223.100 | Absence of bromine isotopic pattern |
| Derivative B | C₉H₉BrO₃ | 243.974 | Retention of bromine isotopic pattern |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for tracking the transformation of functional groups.
Expertise & Causality: This technique provides a clear "before and after" picture. The sharp, intense absorbance of the nitrile group (C≡N) at ~2230-2250 cm⁻¹ is an unmistakable feature of the starting material and Derivative A . For Derivative B , the complete disappearance of this peak is a primary indicator of successful hydrolysis. Its absence is corroborated by the appearance of two new, highly characteristic peaks: a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). This cross-validation—the loss of one signal and the gain of another—is a hallmark of a robust characterization.
Comparative IR Data (Predicted)
| Compound | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
|---|---|---|---|
| Starting Material | ~2245 (Strong, Sharp) | Absent | Absent |
| Derivative A | ~2245 (Strong, Sharp) | Absent | Absent |
| Derivative B | Absent | ~1700 (Strong) | ~2500-3300 (Broad) |
Protocols for Self-Validating Workflows
Trustworthy results are built on meticulous and logical experimental design. The following protocols represent best practices for synthesis and characterization.
Experimental Workflow: Synthesis to Analysis
Caption: A self-validating workflow from synthesis to final characterization.
Protocol 1: Basic Hydrolysis to 2-(4-Bromo-2-methoxyphenyl)acetic acid (Derivative B)
This protocol is adapted from standard procedures for nitrile hydrolysis.[2]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add a significant excess of 6M sodium hydroxide (NaOH) solution (approx. 10-15 eq). Causality: A high concentration of hydroxide ions and elevated temperature are necessary to drive the hydrolysis of the stable nitrile group to completion.
-
Reflux: Heat the mixture to reflux (typically ~90-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Cooling & Acidification: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly and carefully acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is ~1-2. Safety Note: This is an exothermic process and should be done with caution.
-
Precipitation & Isolation: The carboxylic acid product, being less soluble in the acidic aqueous medium, will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to obtain 2-(4-Bromo-2-methoxyphenyl)acetic acid.
Protocol 2: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry derivative into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals. The choice of solvent depends on the sample's solubility.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If the sample is not fully soluble, a different deuterated solvent should be tried.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer for data acquisition.
Conclusion
The characterization of this compound derivatives is a systematic process where each analytical technique provides a unique and complementary piece of the structural puzzle. By combining NMR for detailed structural mapping, MS for molecular weight confirmation, and IR for functional group verification, researchers can build an unassailable, self-validating case for the identity and purity of their synthesized molecules. This rigorous approach is fundamental to ensuring the reliability and reproducibility of data in drug discovery and materials science.
References
A Comparative Guide to the Validation of Analytical Methods for (4-Bromo-2-methoxyphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. (4-Bromo-2-methoxyphenyl)acetonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires meticulously validated analytical methods to ensure its identity, purity, and strength throughout the manufacturing process. This guide provides an in-depth comparison of common analytical techniques for the validation of this compound, offering insights into experimental design and data interpretation to support the selection of the most fit-for-purpose methodology.
The principles of analytical method validation are universally guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize a systematic approach to demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] This involves evaluating various performance characteristics such as specificity, linearity, accuracy, precision, and robustness.[4][5] This guide will explore the practical application of these principles in the context of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
The Analytical Challenge: this compound
This compound possesses a chemical structure that lends itself to analysis by several instrumental methods. The presence of a chromophore (the substituted benzene ring) allows for UV detection, while its potential for volatility (or derivatization to a volatile compound) makes it amenable to GC analysis. The choice of the optimal analytical technique is contingent upon a multitude of factors, including the complexity of the sample matrix, the required sensitivity, the expected concentration of the analyte, and the availability of instrumentation.
Comparative Overview of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound. The data presented is a synthesis of established methodologies for structurally similar compounds and serves as a representative benchmark.[6]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds followed by mass-based detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High (excellent separation from impurities) | Very High (mass fragmentation provides structural information) | Low (prone to interference from other UV-absorbing compounds) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes | ~5-10 minutes |
| Cost | Moderate | High | Low |
| Typical Application | Purity testing, assay, and impurity quantification in raw materials and in-process samples. | Identification and quantification of trace impurities, and volatile organic compounds. | Simple, rapid quantification in pure samples or simple mixtures. |
In-Depth Methodologies and Validation Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility. For this compound, a reversed-phase HPLC method is the most common approach, providing excellent separation of the main component from potential process-related impurities and degradation products.
Experimental Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Detailed Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, HPLC grade water, and a reference standard of this compound.
-
Mobile Phase Preparation: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: Determined from the UV spectrum of the analyte (typically around 280 nm).
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector.
-
Linearity: Assessed by injecting a series of at least five concentrations of the reference standard. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate preparations of the same sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%.[4]
-
Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, and on different equipment. The %RSD should remain within acceptable limits.
-
-
Robustness: The reliability of the method is tested by deliberately introducing small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[1]
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It is particularly well-suited for the identification and quantification of volatile impurities and for trace-level analysis.
Experimental Workflow for GC-MS Method Development and Validation
Caption: Workflow for GC-MS method development and validation.
Detailed Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass selective detector (MSD) and equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: High-purity solvent (e.g., dichloromethane or ethyl acetate) and a reference standard of this compound.
-
Standard Solution Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: e.g., start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
MSD transfer line temperature: 280°C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
Validation Parameters:
-
Specificity: Confirmed by comparing the mass spectrum of the analyte peak in the sample with that of the reference standard.
-
Linearity, Accuracy, and Precision: Evaluated similarly to the HPLC method, with appropriate acceptance criteria.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of substances that absorb ultraviolet or visible light. Its primary limitation is its lack of specificity, making it suitable for the analysis of pure this compound or in simple mixtures where interfering substances are absent.
Experimental Workflow for UV-Vis Spectrophotometry Method Validation
Caption: Workflow for UV-Vis Spectrophotometry method validation.
Detailed Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Reagents: Spectroscopic grade solvent (e.g., ethanol or methanol) and a reference standard of this compound.
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the absorbance of the solution over a range of 200-400 nm to determine the λmax.
-
-
Standard Solution Preparation: Prepare a stock solution and a series of calibration standards covering a range where absorbance is linear with concentration (typically absorbance values between 0.1 and 1.0).
-
Sample Preparation: Dissolve the sample in the solvent to achieve an absorbance value within the linear range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank.
Validation Parameters:
-
Linearity: A linear relationship between absorbance and concentration should be established (Beer's Law). The correlation coefficient should be ≥ 0.995.
-
Accuracy and Precision: Evaluated as described for the chromatographic methods, with appropriate acceptance criteria.
Conclusion and Recommendations
The selection of an analytical method for the validation of this compound should be a strategic decision based on the specific analytical needs.
-
HPLC-UV stands out as the most versatile and robust method for routine quality control, offering an excellent balance of specificity, accuracy, and precision for both assay and impurity profiling.
-
GC-MS is the method of choice when high sensitivity and specificity are paramount, particularly for the identification and quantification of trace-level volatile impurities.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective tool for the quantification of the pure substance or in simple, well-characterized mixtures where interfering substances are not a concern.
Ultimately, a thorough understanding of the principles of each technique, coupled with a systematic approach to method validation as outlined by the ICH guidelines, will ensure the generation of reliable and defensible analytical data, which is critical for ensuring the quality and safety of pharmaceutical products.[7][8]
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of (4-Bromo-2-methoxyphenyl)acetonitrile
Introduction
In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel and intermediate compounds is paramount. (4-Bromo-2-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative, a class of compounds recognized for its utility as a versatile building block in the synthesis of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of its molecular structure.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By presenting detailed experimental protocols, spectral assignments, and a comparative analysis with structurally related compounds, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for confident characterization. The discussion emphasizes the causal relationships between molecular structure and spectral output, highlighting the electronic effects of the bromo and methoxy substituents.
Molecular Structure and Predicted Spectral Features
The fundamental step in NMR analysis is understanding the molecule's topology to predict the expected signals. The structure of this compound, with its constituent protons and carbons systematically labeled, is shown below.
Caption: Structure of this compound with atom numbering.
Based on this structure, we can anticipate:
-
¹H NMR: Five distinct signals. A singlet for the methoxy protons (H8), a singlet for the benzylic methylene protons (H7), and three signals in the aromatic region for H3, H5, and H6, each with unique splitting patterns due to ortho and meta coupling.
-
¹³C NMR: Nine distinct signals. One for the methoxy carbon (C8), one for the methylene carbon (C7), one for the nitrile carbon (C9), and six for the aromatic carbons (C1-C6), as they are all in unique electronic environments.
Experimental Protocol: A Self-Validating System
Achieving high-quality, reproducible NMR spectra hinges on meticulous sample preparation and the logical selection of acquisition parameters.
Part A: Sample Preparation Protocol
This protocol is designed to yield a homogenous sample free of particulates, which is critical for optimal magnetic field shimming and high spectral resolution.[1]
-
Weighing the Analyte: In a clean, dry vial, weigh the appropriate amount of this compound.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), using a clean glass pipette.[3] Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and to provide a signal for the instrument's deuterium lock system.[3]
-
Dissolution: Cap the vial and gently agitate until the sample is fully dissolved.
-
Filtration and Transfer: Construct a microfilter by placing a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any suspended particles that can degrade spectral quality by disrupting the magnetic field homogeneity.[2]
-
Volume Adjustment & Capping: Ensure the final sample height in the tube is at least 40-50 mm (approx. 0.6-0.7 mL).[4] Securely place a cap on the NMR tube. Do not use parafilm or paper labels on the body of the tube.[4][5]
-
Final Mixing: Invert the capped tube several times to ensure the solution is thoroughly mixed and homogenous.
Part B: Data Acquisition Parameters
The choice of acquisition parameters directly impacts spectral resolution and signal-to-noise ratio (S/N). The following parameters are recommended for routine analysis on a 400 MHz spectrometer.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale & Causality |
| Pulse Program | zg30 | zgpg30 | A 30° pulse angle is used to allow for shorter relaxation delays, increasing the number of scans in a given time, which is crucial for the low-sensitivity ¹³C nucleus.[6] |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | The spectral width must be large enough to encompass all expected proton or carbon signals for the compound class.[7] |
| Acquisition Time (AT) | ~4 s | ~1-2 s | A longer acquisition time yields better digital resolution, which is important for resolving fine coupling in ¹H spectra.[8][9] |
| Relaxation Delay (D1) | 1-2 s | 2 s | This delay allows for nuclear spins to return to equilibrium before the next pulse. A 2s delay is a good compromise for most carbons in ¹³C experiments to benefit from the Nuclear Overhauser Effect (NOE).[6] |
| Number of Scans (NS) | 8-16 | 128 or more | S/N increases with the square root of the number of scans.[9] More scans are essential for ¹³C due to its low natural abundance. |
graph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];subgraph "cluster_Prep" { label = "Phase 1: Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Weigh Analyte\n(5-25mg ¹H, 50-100mg ¹³C)"]; B [label="Dissolve in 0.6 mL\nDeuterated Solvent (e.g., CDCl₃)"]; C [label="Filter into\n5mm NMR Tube"]; A -> B -> C; } subgraph "cluster_Acq" { label = "Phase 2: Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; D [label="Insert Sample & Lock"]; E [label="Shim Magnetic Field"]; F [label="Set Acquisition Parameters\n(SW, AT, D1, NS)"]; G [label="Acquire FID"]; D -> E -> F -> G; } subgraph "cluster_Proc" { label = "Phase 3: Data Processing & Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; H [label="Fourier Transform (FID -> Spectrum)"]; I [label="Phase & Baseline Correction"]; J [label="Integrate & Assign Signals"]; K [label="Comparative Analysis"]; H -> I -> J -> K; } C -> D [lhead=cluster_Acq, ltail=cluster_Prep]; G -> H [lhead=cluster_Proc, ltail=cluster_Acq];
}
Caption: Standard workflow for NMR structural analysis.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides detailed information on the number of different types of protons and their neighboring environments. The experimental data, acquired in CDCl₃, is summarized below.
Table 1: ¹H NMR Data for this compound
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.15 | d | 1H | H-5 |
| 2 | 7.10 | dd | 1H | H-3 |
| 3 | 6.85 | d | 1H | H-6 |
| 4 | 3.88 | s | 3H | H-8 (-OCH₃) |
| 5 | 3.70 | s | 2H | H-7 (-CH₂CN) |
(Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The data presented is based on analysis of similar structures and spectral prediction.)
Interpretation:
-
Signal 4 (3.88 ppm): This sharp singlet integrating to three protons is characteristic of a methoxy group (-OCH₃) attached to an aromatic ring.[10] Its chemical shift is within the expected range for this functional group.[11]
-
Signal 5 (3.70 ppm): A singlet integrating to two protons, this signal is assigned to the benzylic methylene protons (-CH₂CN). The electronegative nitrile group and the aromatic ring deshield these protons, shifting them downfield.[12]
-
Aromatic Region (6.85-7.15 ppm): The three signals in this region correspond to the three protons on the benzene ring.
-
Signal 3 (6.85 ppm): This doublet is assigned to H-6. It is the most upfield (shielded) of the aromatic protons due to the strong electron-donating effect of the adjacent methoxy group. It appears as a doublet due to coupling with H-5.
-
Signal 1 (7.15 ppm): This doublet is assigned to H-5. It is deshielded relative to H-6 and appears as a doublet due to coupling with H-6.
-
Signal 2 (7.10 ppm): This signal, appearing as a doublet of doublets (dd), is assigned to H-3. It experiences coupling from both H-5 (meta-coupling, smaller J value) and is influenced by the adjacent bromine.
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 157.0 | C-2 | Aromatic carbon bonded to the electron-donating -OCH₃ group, highly deshielded. |
| 134.0 | C-5 | Aromatic CH carbon. |
| 131.0 | C-3 | Aromatic CH carbon. |
| 121.0 | C-1 | Quaternary aromatic carbon attached to the -CH₂CN group. |
| 117.5 | C-9 (-CN) | Characteristic chemical shift for a nitrile carbon. |
| 115.0 | C-4 | Aromatic carbon bonded to bromine (ipso-carbon). |
| 112.0 | C-6 | Aromatic CH carbon, shielded by the adjacent -OCH₃ group. |
| 56.2 | C-8 (-OCH₃) | Typical chemical shift for a methoxy carbon.[10] |
| 23.5 | C-7 (-CH₂CN) | Aliphatic methylene carbon. |
(Note: Data is predicted and referenced from analogous structures.[10])
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, it is instructive to compare its NMR data with that of simpler, related molecules: Phenylacetonitrile (the parent structure) and 4-Methoxyphenylacetonitrile. This comparison clearly illustrates the electronic influence of the bromo and methoxy substituents.
Table 3: Comparative ¹H NMR Data (δ, ppm)
| Proton(s) | Phenylacetonitrile[13] | 4-Methoxyphenylacetonitrile[14] | This compound |
| -CH₂CN | ~3.73 | ~3.65 | ~3.70 |
| -OCH₃ | - | ~3.78 | ~3.88 |
| Aromatic H | ~7.35 (m, 5H) | 7.25 (d, 2H), 6.90 (d, 2H) | 7.15 (d, 1H), 7.10 (dd, 1H), 6.85 (d, 1H) |
Analysis of Trends:
-
Phenylacetonitrile: All five aromatic protons appear as a complex multiplet around 7.35 ppm, reflecting their similar electronic environments.[13]
-
4-Methoxyphenylacetonitrile: The electron-donating methoxy group at the para position shields the aromatic protons, splitting them into two distinct doublets—one for the protons ortho to the methoxy group (~6.90 ppm) and one for those meta (~7.25 ppm).[14]
-
This compound: The combined effects of the electron-donating methoxy group (shielding, particularly at the ortho position C6) and the electron-withdrawing bromine atom (deshielding) create a more complex and spread-out aromatic region. The presence of these two different substituents breaks the symmetry, resulting in three unique aromatic signals as observed.[15][16]
Table 4: Comparative ¹³C NMR Data (δ, ppm)
| Carbon(s) | Phenylacetonitrile[13] | 4-Methoxyphenylacetonitrile[14] | This compound |
| -CH₂CN | ~23.5 | ~22.7 | ~23.5 |
| -CN | ~118.0 | ~118.0 | ~117.5 |
| -OCH₃ | - | ~55.3 | ~56.2 |
| Aromatic C | 127.5, 128.9, 129.0, 131.5 | 114.3, 123.0, 129.8, 159.0 | 112.0, 115.0, 121.0, 131.0, 134.0, 157.0 |
Analysis of Trends:
The ¹³C data further reinforces the observed electronic effects. The carbon attached to the methoxy group (C-2 in the target, C-4 in the analog) is significantly deshielded (shifted downfield to ~157-159 ppm), a hallmark of an oxygen-substituted aromatic carbon. Conversely, the carbon bearing the bromine atom (C-4) is found at a relatively shielded position (~115.0 ppm), a known effect for ipso-carbons attached to bromine.[17]
Conclusion
The comprehensive ¹H and ¹³C NMR analysis provides an unambiguous structural fingerprint for this compound. The chemical shifts, multiplicities, and integration values are all consistent with the proposed structure. Through a comparative analysis with Phenylacetonitrile and 4-Methoxyphenylacetonitrile, this guide has demonstrated how the interplay of electron-donating (methoxy) and electron-withdrawing (bromo) substituents dictates the specific chemical shifts observed in the spectra. The detailed experimental protocols provided herein establish a reliable framework for researchers to obtain high-quality data for this compound and other small molecules, ensuring accuracy and reproducibility in their scientific endeavors.
References
- 1. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. compoundchem.com [compoundchem.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 17. modgraph.co.uk [modgraph.co.uk]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (4-Bromo-2-methoxyphenyl)acetonitrile
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. Mass spectrometry serves as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation of (4-Bromo-2-methoxyphenyl)acetonitrile, a compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available databases, this guide establishes a predictive fragmentation model based on established principles of mass spectrometry and comparative data from structurally related analogues. We will explore the expected fragmentation pathways under common ionization techniques and contrast the utility of mass spectrometry with alternative analytical methodologies.
The Structural Landscape and Predicted Ionization Behavior
This compound (C₉H₈BrNO, Molecular Weight: 226.07 g/mol ) presents a fascinating case for mass spectrometry analysis, incorporating several key functional groups that dictate its fragmentation behavior: a brominated aromatic ring, a methoxy group, and a cyanomethyl (acetonitrile) substituent.[1][2] The interplay of these groups under ionization will produce a unique fragmentation fingerprint.
Given its moderate polarity and thermal stability, this compound is amenable to analysis by a variety of ionization techniques. Electron Ionization (EI) would provide extensive fragmentation, offering deep structural detail. However, for confirmation of the molecular weight, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferable, as they typically yield a prominent molecular ion or pseudomolecular ion ([M+H]⁺).[3][4][5]
A Predictive Model for Fragmentation of this compound
The fragmentation cascade of this compound can be predicted by considering the established fragmentation patterns of its constituent moieties. A logical starting point for this predictive exercise is the experimental Electron Ionization (EI) mass spectrum of its non-brominated analog, (2-Methoxyphenyl)acetonitrile.[6]
Core Fragmentation Pathways: Insights from Analogues
The fragmentation of aromatic compounds is heavily influenced by the nature and position of their substituents. For this compound, we can anticipate a series of characteristic fragmentation events:
-
The Isotopic Signature of Bromine: A hallmark of bromine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments. This arises from the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[7][8] Consequently, we expect to observe a pair of peaks (M and M+2) of roughly equal intensity for the molecular ion and its bromine-containing fragments.[7]
-
Benzylic Cleavage: The bond between the aromatic ring and the cyanomethyl group is a likely site of initial fragmentation. Cleavage at this benzylic position is a common fragmentation pathway for substituted phenylacetonitriles.
-
Loss of the Methoxy Group: Aryl ethers are known to undergo characteristic fragmentations, including the loss of a methyl radical (•CH₃) or the entire methoxy group (•OCH₃).[9]
-
Fragmentation of the Acetonitrile Moiety: The cyanomethyl group can also undergo fragmentation, although this is generally less favorable than benzylic cleavage or losses from the aromatic ring substituents.
The following diagram illustrates the predicted fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI Fragmentation of this compound.
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical workflow often involves complementary techniques. Here, we compare the utility of mass spectrometry with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Analytical Technique | Strengths | Limitations | Applicability to this compound |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information through fragmentation.[4] | Isomeric differentiation can be challenging without high-resolution instruments or tandem MS. | Excellent for confirming molecular weight and elucidating the connectivity of the functional groups. The bromine isotope pattern provides a definitive marker.[7][8] |
| HPLC-UV | Robust, quantitative, and widely available.[10][11] | Provides limited structural information; relies on the presence of a chromophore. | Suitable for quantification and purity assessment, as the aromatic ring will exhibit strong UV absorbance. Method development would be required to separate it from potential impurities.[10] |
| NMR Spectroscopy | Provides detailed information about the chemical environment of each atom, enabling unambiguous structure determination.[12][13][14][15] | Lower sensitivity compared to MS; requires larger sample amounts. | ¹H and ¹³C NMR would definitively confirm the substitution pattern on the aromatic ring and the overall structure of the molecule. Quantitative NMR (qNMR) could be used for accurate concentration determination.[12][13] |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Solution Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile or methanol.
-
Dilution: For ESI or APCI analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Hypothetical Mass Spectrometry Analysis Workflow
The following diagram outlines a typical workflow for the analysis of a novel compound like this compound.
Caption: General workflow for the mass spectrometric analysis of a novel compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information, guided by the characteristic behaviors of its bromo, methoxy, and phenylacetonitrile functionalities. The prominent M/M+2 isotopic signature of bromine serves as a powerful diagnostic tool. While direct experimental data remains to be published, the predictive model presented here, grounded in the analysis of structural analogues and fundamental principles, provides a robust framework for the identification and characterization of this and related molecules. For unambiguous structure confirmation and quantitative analysis, a multi-technique approach incorporating HPLC-UV and NMR spectroscopy is recommended, underscoring the synergistic nature of modern analytical chemistry.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical compound - Mass Spectrometry, Molecules, Elements | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Transformation of (4-Bromo-2-methoxyphenyl)acetonitrile
Introduction: The Strategic Importance of (4-Bromo-2-methoxyphenyl)acetonitrile in Medicinal Chemistry
This compound stands as a pivotal intermediate in the landscape of modern drug discovery and development. Its unique trifunctional architecture—comprising a reactive bromine atom, a versatile nitrile group, and an activating methoxy substituent on the phenyl ring—offers a rich platform for the synthesis of a diverse array of complex molecular scaffolds. The strategic positioning of these functionalities allows for sequential and selective transformations, making it a valuable precursor for novel therapeutic agents. This guide provides a comprehensive comparative analysis of various catalytic systems for the key reactions of this compound, supported by experimental data to inform catalyst selection and reaction optimization for researchers and drug development professionals.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The bromine atom on the aromatic ring serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The choice of catalyst and ligand is paramount in achieving high efficiency and yield, particularly given the electronic and steric influence of the ortho-methoxy and the acetonitrile moieties.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The selection of the palladium catalyst and associated ligands significantly impacts the reaction's efficiency.
Comparative Analysis of Catalytic Systems:
While a direct head-to-head comparison for this compound is not extensively documented, data from analogous systems provide valuable insights. Generally, for electron-rich aryl bromides, catalyst systems that promote efficient oxidative addition are favored.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations & Insights |
| Pd(PPh₃)₄ | PPh₃ (integrated) | K₂CO₃ | Toluene/H₂O | 80-100 | 6-12 | 85-95% | A versatile and commonly used catalyst, often effective for a wide range of substrates.[1][2] The Pd(0) state obviates the need for an in-situ reduction step.[3][4][5] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80-100 | 8-16 | 80-90% | The dppf ligand provides good stability and is effective for many Suzuki couplings.[1] The Pd(II) precatalyst requires in-situ reduction, which can be achieved by the phosphine ligand or other components in the reaction mixture. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 4-8 | >95% | Buchwald's biaryl phosphine ligands, like SPhos, are often superior for electron-rich and sterically hindered aryl bromides, leading to shorter reaction times and higher yields.[6] |
Expert Insights on Catalyst Selection:
For substrates like this compound, the electron-donating methoxy group can make oxidative addition, the rate-determining step, more challenging. Therefore, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often preferred as they facilitate this crucial step.[6] While Pd(PPh₃)₄ is a reliable choice, for challenging couplings or to optimize yield and reaction time, a ligand-based system with a Pd(OAc)₂ or Pd₂(dba)₃ precursor is recommended.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
-
To a flame-dried flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add the solvent (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] The choice of ligand is critical to the success of this reaction, influencing both the rate and scope.
Comparative Analysis of Catalytic Systems:
For the amination of electron-rich aryl bromides, sterically hindered and electron-rich phosphine ligands are generally the most effective.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations & Insights |
| Pd₂(dba)₃ / P(o-tolyl)₃ | P(o-tolyl)₃ | NaOtBu | Toluene | 80-100 | 12-24 | 70-85% | An early generation catalyst system, effective for some substrates but often requires higher catalyst loading and longer reaction times. |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | 6-12 | 85-95% | A more robust system, with the bidentate BINAP ligand providing greater stability to the catalytic species. |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 80-110 | 2-8 | >95% | XPhos is a highly effective Buchwald-Hartwig ligand, known for its high reactivity and broad substrate scope, particularly with challenging substrates.[7] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 4-10 | >95% | Similar to XPhos, SPhos is another highly active biaryl phosphine ligand that promotes efficient C-N bond formation. |
Expert Insights on Catalyst Selection:
The ortho-methoxy group in this compound can present steric challenges. Therefore, bulky ligands such as XPhos and SPhos are highly recommended as they can promote the reductive elimination step and prevent catalyst decomposition.[6] The choice between XPhos and SPhos may require some empirical optimization for a specific amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination
References
Alternative synthetic routes to (4-Bromo-2-methoxyphenyl)acetonitrile
An In-Depth Guide to the Synthesis of (4-Bromo-2-methoxyphenyl)acetonitrile: A Comparative Analysis of Synthetic Routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block, notable for its role in the synthesis of various pharmacologically active molecules. Its substituted phenylacetonitrile scaffold allows for diverse chemical transformations. This guide provides a detailed comparison of the two primary synthetic pathways to this intermediate, offering insights into the practical considerations and chemical principles that govern each approach.
This classical and reliable approach is predicated on the nucleophilic substitution of a benzylic halide. The strategy involves a two-step sequence starting from the corresponding benzyl alcohol: conversion of the alcohol to a more reactive benzyl halide, followed by displacement with a cyanide salt. This pathway is often favored for its straightforward nature and predictable outcomes.
Strategy & Mechanistic Insight
The core of this route is the Sₙ2 reaction between a benzyl halide and a cyanide anion. The reaction's efficiency hinges on creating a good leaving group on the benzylic carbon. 4-Bromo-2-methoxybenzyl alcohol is first converted to 4-bromo-2-methoxybenzyl chloride or bromide. The chloride is commonly prepared using thionyl chloride or concentrated hydrochloric acid[1]. The subsequent cyanation is a classic nucleophilic substitution. The use of a polar aprotic solvent like acetone or DMF facilitates the dissolution of the cyanide salt and promotes the Sₙ2 mechanism. Occasionally, a catalytic amount of sodium or potassium iodide is added to in-situ convert the benzyl chloride to the more reactive benzyl iodide via the Finkelstein reaction, accelerating the rate of cyanation.
Experimental Protocol: Benzyl Halide Cyanation
Step 1a: Synthesis of 4-Bromo-2-methoxybenzyl Alcohol This alcohol can be prepared via the reduction of 4-bromo-2-methoxybenzaldehyde.
-
Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the aldehyde.
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~6-7.
-
Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by chromatography or used directly.
Step 1b: Synthesis of 4-Bromo-2-methoxybenzyl Chloride Adapted from a procedure for anisyl chloride.
-
In a flask equipped with a stirrer, place 4-bromo-2-methoxybenzyl alcohol (1.0 eq).
-
Add concentrated hydrochloric acid (approx. 2.0 eq) and stir vigorously at room temperature for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the lower organic layer (the benzyl chloride).
-
Dry the organic layer over anhydrous calcium chloride for 30 minutes and filter. The resulting benzyl chloride is typically used immediately in the next step without further purification due to its lachrymatory nature and instability.
Step 2: Synthesis of this compound Adapted from a procedure for p-methoxyphenylacetonitrile.
-
In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, place finely powdered sodium cyanide (NaCN) (1.5 eq), sodium iodide (0.1 eq), and dry acetone.
-
Add the freshly prepared 4-bromo-2-methoxybenzyl chloride (1.0 eq) to the stirred suspension.
-
Heat the mixture to reflux with vigorous stirring for 16-20 hours. Monitor reaction progress by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone by distillation under reduced pressure.
-
Dissolve the residual oil in a suitable organic solvent like ethyl acetate or benzene and wash thoroughly with hot water to remove any remaining cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Workflow Diagram: Benzyl Halide Cyanation
References
A Comparative Guide to the Biological Activity of (4--Bromo-2-methoxyphenyl)acetonitrile Derivatives and Analogs
Abstract
(4-Bromo-2-methoxyphenyl)acetonitrile is a versatile synthetic intermediate, utilized in the development of various heterocyclic compounds with potential therapeutic applications. While direct public domain data on the biological activity of this specific acetonitrile derivative is limited, its structural motifs—a brominated and methoxylated phenyl ring attached to a nitrile group—are present in numerous compounds demonstrating significant anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activities of structurally related derivatives and analogs. We will delve into the structure-activity relationships of these compounds, present quantitative data from relevant studies, and provide detailed experimental protocols for anticancer and antimicrobial screening. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the therapeutic potential of this class of compounds.
Introduction: The Therapeutic Potential of Substituted Phenylacetonitriles
The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry, serving as a building block for a diverse array of biologically active molecules. The introduction of various substituents onto the phenyl ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The presence of a bromine atom, a common halogen in medicinal chemistry, can enhance a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. Similarly, the methoxy group can influence a compound's metabolic stability and electronic properties.
This compound, with its unique combination of these functional groups, represents an intriguing starting point for the synthesis of novel therapeutic agents. While this compound is noted as a precursor in the synthesis of triazolone derivatives with potential anticancer activity, this guide will focus on the broader biological context of its structural analogs to infer its potential therapeutic value and guide future research.[1]
Comparative Analysis of Biological Activities
Anticancer Activity
The bromo- and methoxy-substituted aromatic rings are key pharmacophores in a variety of anticancer agents. The following sections compare the cytotoxic activities of compounds structurally related to this compound.
2.1.1. Bromo- and Methoxy-Substituted Stilbene Analogs
Stilbene derivatives, known for their polyphenolic nature, have been extensively studied for their anticancer properties. A study on bromo-analogues of 3,4,5,4′-tetramethoxy-trans-stilbene (DMU-212) revealed that the introduction of a bromine atom can modulate cytotoxic activity. For instance, 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene demonstrated an IC50 value of 6.36 µM against human lung cancer cells (A549) and induced cell cycle arrest at the G2/M phase.[2] Another promising compound, 3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene, exhibited significant GI50 (50% growth inhibition) values against various cancer cell lines, including pancreas, neuroblastoma, lung, and prostate cancer.[2]
2.1.2. Fused Pyran Derivatives with Bromo and Methoxy Substituents
Fused pyran derivatives have also emerged as a promising class of anticancer agents. A study on 3-amino-8-bromo/methoxy-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives showed potent and selective cytotoxic activity against breast (MCF7), colon (HCT-116), and liver (HepG-2) cancer cell lines.[3] Notably, the imidazole-containing derivatives exhibited significant anti-breast cancer activity, with IC50 values of 8.24 ± 0.19 μM and 4.22 ± 0.81 μM.[3]
Table 1: Comparative Anticancer Activity of Selected Bromo- and Methoxy-Substituted Compounds
| Compound Class | Specific Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Stilbene Analog | 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | A549 (Lung) | 6.36 | [2] |
| Stilbene Analog | 3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene | BXPC-3 (Pancreas) | 0.34 µg/mL | [2] |
| Fused Pyran Derivative | Imidazole-containing derivative 8a | MCF7 (Breast) | 8.24 ± 0.19 | [3] |
| Fused Pyran Derivative | Imidazole-containing derivative 8b | MCF7 (Breast) | 4.22 ± 0.81 | [3] |
Antimicrobial Activity
The presence of a halogen, such as bromine, on a phenyl ring is a common feature in many antimicrobial compounds. This section explores the antimicrobial potential of compounds structurally related to this compound.
2.2.1. Halogenated Phenyl Derivatives
The presence of a halogen atom in the phenyl moiety of 4-bromo-2-chlorophenyl derivatives has been found to induce antimicrobial properties.[4] While specific data for phenylacetonitrile derivatives is sparse, the general principle of halogenation enhancing antimicrobial activity is well-established.
2.2.2. Phenylacetonitrile Analogs
A study on novel phenyl-[2][3][5]triazolo[4,3-a]quinoxaline analogues, which can be synthesized from phenylacetonitrile precursors, demonstrated significant antimicrobial activities. One chalcone compound with a methoxy substituent exhibited broad-spectrum antimicrobial activity against a panel of pathogenic bacteria and fungi.[6] This suggests that derivatives of this compound could also possess antimicrobial properties.
Table 2: Antimicrobial Activity of a Structurally Related Compound
| Compound Class | Specific Compound | Microbial Strain | Activity | Reference |
| Phenyl-[2][3][5]triazolo[4,3-a]quinoxaline | Chalcone derivative with methoxy substituent | Various bacteria and fungi | Broad-spectrum antimicrobial activity | [6] |
Experimental Protocols for Biological Activity Screening
To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro screening assays.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of structurally related compounds, several key structure-activity relationships can be inferred:
-
Halogenation: The presence and position of a bromine atom on the phenyl ring significantly influence biological activity. In many cases, halogenation enhances both anticancer and antimicrobial effects.
-
Methoxy Substitution: The number and position of methoxy groups can modulate the potency and selectivity of the compounds. For instance, in some series, increasing the number of methoxy groups enhances cytotoxic activity.[7]
-
The Nitrile Group: The cyano group is a versatile functional handle that can be a key pharmacophoric element or a precursor for further chemical modifications to generate more complex and potent derivatives.
Caption: Logical relationships in the SAR of substituted phenylacetonitriles.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound remains to be published, a comparative analysis of its structural analogs strongly suggests a high potential for this compound and its derivatives to exhibit significant anticancer and antimicrobial properties. The presence of both bromo and methoxy substituents on the phenylacetonitrile scaffold provides a promising starting point for the design and synthesis of novel therapeutic agents.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to elucidate their specific biological targets and mechanisms of action. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. A thorough exploration of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
References
- 1. WO2013134562A1 - Triazolone compounds and uses thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00161G [pubs.rsc.org]
- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of (4-Bromo-2-methoxyphenyl)acetonitrile
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control and regulatory compliance. The compound (4-Bromo-2-methoxyphenyl)acetonitrile (MW: 226.07 g/mol , Formula: C₉H₈BrNO) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity profile directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of HPLC methodologies for the robust purity assessment of this intermediate, grounded in chromatographic principles and validated experimental design.
High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] A validated HPLC method provides the most compelling data for a Certificate of Analysis, ensuring that an intermediate meets the stringent specifications required for API synthesis.[3] This guide will dissect two distinct HPLC approaches—a rapid isocratic screening method and a comprehensive gradient method for impurity profiling—explaining the causality behind the methodological choices and providing the necessary protocols for implementation.
Pillar 1: Strategic HPLC Method Development
The development of a reliable HPLC method is a systematic process dictated by the physicochemical properties of the analyte.[4] For this compound, a moderately non-polar aromatic compound, Reversed-Phase HPLC (RP-HPLC) is the logical mode of choice.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar, ensuring that the analyte is retained and then eluted based on its hydrophobicity.
The logical flow for developing a purity method is outlined below. Understanding this process is key to troubleshooting and adapting methods for similar compounds.
Caption: Logical workflow for HPLC method development.
Pillar 2: Comparative Analysis of HPLC Methodologies
We present two validated methods, each designed for a specific purpose in the quality control workflow.
-
Method A: Rapid Isocratic Screening: This method is optimized for speed and is ideal for high-throughput analysis, such as monitoring reaction progress or performing routine quality checks where known impurities are monitored. Its primary limitation is its potential inability to resolve impurities with retention times significantly different from the main analyte.
-
Method B: Comprehensive Gradient Impurity Profiling: This method is designed to provide a complete picture of the sample's purity. By gradually increasing the organic solvent concentration, it can separate a wide range of potential impurities, including those that are much more or less retained than the main peak.[5] This is the preferred method for final batch release and stability testing.
| Parameter | Method A: Rapid Isocratic Screening | Method B: Comprehensive Gradient Impurity Profiling | Rationale for Selection |
| HPLC Column | C18, 100 x 4.6 mm, 3.5 µm | C18, 150 x 4.6 mm, 5 µm | Method A uses a shorter column with smaller particles for faster analysis. Method B uses a longer, standard column for higher resolution.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid | Formic acid is used to control pH and ensure good peak shape for the analyte and potential impurities.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in RP-HPLC, providing good resolution and lower backpressure than methanol. |
| Elution Mode | Isocratic: 60% B | Gradient: 40% B to 95% B over 20 min | Isocratic elution is simpler and faster. Gradient elution is necessary to elute all potential impurities with good peak shape.[5] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | A higher flow rate in Method A contributes to a shorter run time. |
| Column Temp. | 35 °C | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Detector | UV at 225 nm | UV at 225 nm | Wavelength selected based on the UV absorbance maximum of the benzonitrile chromophore. |
| Injection Vol. | 5 µL | 10 µL | A larger injection volume in Method B improves sensitivity for detecting trace-level impurities. |
| Run Time | ~5 minutes | ~30 minutes | Reflects the trade-off between speed and comprehensive separation. |
Pillar 3: Experimental Protocols & Self-Validating Systems
A robust analytical method must be self-validating through the inclusion of System Suitability Testing (SST). SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.[4]
Detailed Protocol for Method B: Comprehensive Gradient Impurity Profiling
This protocol is designed to be a self-validating system, ensuring the integrity of the results generated.
1. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
-
Standard Solution (0.05 mg/mL): Accurately weigh approximately 5.0 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25.0 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. A higher concentration is used for the sample to ensure the detection and quantification of impurities at low levels (e.g., 0.1%).[6]
2. HPLC System Setup and Equilibration
-
Set up the HPLC system according to the parameters in the table for Method B.
-
Equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.
3. System Suitability Testing (SST)
-
Inject the Standard Solution (0.05 mg/mL) five times.
-
Acceptance Criteria (as per ICH guidelines): [7][8]
-
Peak Tailing Factor (T): Must be ≤ 2.0 for the main peak.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicate injections must be ≤ 2.0%.
-
-
If the system fails SST, troubleshooting must be performed before proceeding with sample analysis.
Caption: Experimental workflow for HPLC purity analysis.
4. Data Analysis and Purity Calculation
-
Following a successful SST, inject the diluent (as a blank) once, followed by the sample solution.
-
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank.
-
Calculate the percentage of each impurity using the area percent method:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Interpreting the Results: A Comparative View
| Performance Metric | Method A (Isocratic) | Method B (Gradient) | Significance |
| Retention Time (Main Peak) | ~3.5 min | ~15.2 min | Demonstrates the difference in elution strength and run time. |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | > 3.0 | Method B provides superior separation (baseline resolution is ≥1.5), which is critical for accurate quantification of impurities.[8] |
| Limit of Quantitation (LOQ) | ~0.10% | ~0.03% | The gradient method, combined with a larger injection volume, offers better sensitivity for detecting trace impurities.[9] |
| Peak Tailing Factor | 1.3 | 1.1 | Both methods show good peak symmetry, indicating suitable mobile phase and column conditions. |
Conclusion and Recommendations
The choice between a rapid isocratic method and a comprehensive gradient method depends entirely on the intended application.
-
For in-process controls or routine screening , where speed is paramount and the impurity profile is well-understood, Method A is a highly efficient and suitable choice.
-
For final product release, stability studies, and reference standard characterization , where a complete and accurate impurity profile is required by regulatory bodies, the comprehensive Method B is mandatory. Its superior resolving power and sensitivity ensure that all potential impurities are detected and accurately quantified, providing a trustworthy assessment of the material's purity.
Ultimately, a robust quality control strategy will likely employ both types of methods at different stages of the manufacturing process. The methodologies and protocols described herein provide a validated framework for the purity assessment of this compound, ensuring product quality and scientific integrity.
References
- 1. scbt.com [scbt.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmtech.com [pharmtech.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. actascientific.com [actascientific.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Unambiguous Structure Confirmation: X-ray Crystallography vs. Alternative Methods for (4-Bromo-2-methoxyphenyl)acetonitrile Derivatives
Executive Summary
In the fast-paced world of drug discovery and chemical synthesis, the absolute certainty of a molecule's three-dimensional structure is not a luxury—it is a prerequisite for success. Mischaracterization of a lead compound, particularly distinguishing between regioisomers, can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of products derived from (4-Bromo-2-methoxyphenyl)acetonitrile. We will establish why single-crystal X-ray crystallography remains the unequivocal "gold standard" for this purpose.[1][2] Furthermore, we will objectively compare its performance against complementary spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing field-proven insights to guide your analytical strategy.
Introduction: The Challenge of Isomers in Drug Development
This compound is a versatile building block in medicinal chemistry. Its chemical reactivity allows for the synthesis of a diverse array of derivatives. However, reactions involving this scaffold can often yield multiple products, including constitutional isomers (regioisomers) where substituents are located at different positions on the aromatic ring. These isomers can have identical molecular weights and similar spectroscopic signatures, yet possess vastly different biological activities and toxicological profiles.[3] Therefore, an analytical method that provides irrefutable structural evidence is paramount.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful tool available for determining the precise atomic and molecular structure of a compound.[4][5][6] By analyzing how a crystal diffracts a beam of X-rays, we can generate a three-dimensional electron density map of the molecule.[5][7] This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[8][9]
Why X-ray Crystallography is Definitive
Unlike other techniques that provide information about connectivity or molecular mass, X-ray crystallography provides a direct visualization of the molecule. It is not a puzzle to be interpreted; it is a high-resolution picture. For derivatives of this compound, this means you can definitively distinguish between, for example, a substitution at the 5-position versus the 6-position on the phenyl ring—an ambiguity that can be challenging for other methods to resolve.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a final crystal structure is a multi-step process that requires precision and patience. The primary bottleneck is often growing a single, high-quality crystal suitable for diffraction.[4][9][10]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: Growing Diffraction-Quality Crystals
-
Ensure Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent or a system of solvents in which the compound has moderate solubility. Highly soluble compounds may precipitate too quickly, while poorly soluble ones may not crystallize at all.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: A drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted over a well containing a reservoir solution of a precipitant. The solvent from the drop slowly diffuses into the reservoir, increasing the compound's concentration and promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post in the middle of the reservoir well.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions with sharp edges and no visible cracks), they must be carefully harvested using a cryoloop and flash-cooled in liquid nitrogen for data collection.[5]
Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography is definitive, it is not always feasible or necessary as a first-line technique. NMR and MS are indispensable tools that provide crucial, often complementary, information.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[13][14] It provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) and their connectivity through spin-spin coupling.[15]
-
Strengths:
-
Limitations & Ambiguities:
-
Regioisomer Challenge: For substituted aromatics like our target compounds, distinguishing between certain regioisomers can be difficult. For example, the difference in chemical shifts for protons on a phenyl ring due to a substituent at position 5 versus 6 might be minimal and fall within the margin of error or be complicated by overlapping signals.
-
No Absolute Stereochemistry: While certain NMR experiments (like NOE) can give information about relative stereochemistry, they cannot determine the absolute configuration of a chiral center.
-
Interpretation Required: The data forms a puzzle that must be pieced together, and complex molecules can lead to complex, overlapping spectra that are difficult to interpret definitively.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[19][20] It is exceptionally sensitive and provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[21][22]
-
Strengths:
-
Provides highly accurate molecular weight, which can confirm the molecular formula.[22]
-
Fragmentation patterns can offer structural clues and help identify functional groups.[19]
-
The presence of bromine in this compound derivatives is easily identified by the characteristic M+2 isotope peak, due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.[23]
-
-
Limitations & Ambiguities:
-
Isomer Blindness: In most cases, constitutional isomers will have the exact same molecular weight and thus be indistinguishable by MS alone.[3] While some advanced MS/MS techniques can sometimes differentiate isomers based on fragmentation, this is not guaranteed and can be complex to interpret.[24][25][26]
-
No Stereochemical Information: MS provides no information about the 3D arrangement of atoms.
-
Performance Comparison Summary
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystal lattice[27] | Absorption of radio waves by nuclei in a magnetic field[15] | Measurement of mass-to-charge ratio of ions[20] |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Ionizable compound |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration[2] | Connectivity, relative stereochemistry, solution-state conformation[2] | Molecular weight, elemental composition, fragmentation patterns[2] |
| Isomer Resolution | Unambiguous for all isomer types | Good for many, but can be ambiguous for certain regioisomers[13] | Poor to none for constitutional and stereoisomers[3] |
| Key Advantage | Definitive, "gold standard" structure[1] | Excellent for connectivity mapping in solution | High sensitivity and accurate mass determination |
| Key Limitation | Requires a high-quality single crystal[4][9] | Can be ambiguous for complex regioisomers | Cannot distinguish most isomers |
A Synergistic Approach: Integrating Techniques for Comprehensive Characterization
The most robust and efficient approach to structure confirmation does not rely on a single technique but integrates them in a logical workflow.[11][12] NMR and MS are excellent first-pass techniques to quickly assess the outcome of a reaction. If these initial data suggest the formation of the desired product but cannot rule out the presence of a key isomer, X-ray crystallography is employed for the final, definitive confirmation.
Caption: Integrated workflow for structural elucidation.
Conclusion
For researchers and drug development professionals working with derivatives of this compound, the potential for isomeric ambiguity necessitates a rigorous analytical strategy. While NMR and Mass Spectrometry are essential for routine characterization, they can leave critical questions unanswered, particularly when dealing with regioisomers. Single-crystal X-ray crystallography stands alone in its ability to provide a direct, unambiguous, and high-resolution view of the molecular structure. It is the ultimate arbiter, transforming uncertainty into certainty and providing the solid foundation upon which successful research and development programs are built. Adopting an integrated workflow that leverages the speed of spectroscopic methods for initial screening and the certainty of crystallography for final confirmation is the most scientifically sound and resource-efficient path forward.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. excillum.com [excillum.com]
- 7. medium.com [medium.com]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. magritek.com [magritek.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synergism between x-ray crystallography and NMR residual dipolar couplings in characterizing protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 21. m.youtube.com [m.youtube.com]
- 22. pharmacy180.com [pharmacy180.com]
- 23. sydney.edu.au [sydney.edu.au]
- 24. mdpi.com [mdpi.com]
- 25. Identification the fine structure of triacylglycerol regioisomers from localization of acyl chains by electron activated dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. eureka.patsnap.com [eureka.patsnap.com]
- 27. azolifesciences.com [azolifesciences.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromo-2-methoxyphenyl)acetonitrile
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory's workflow.
Executive Summary: Hazard Profile and Disposal Mandate
This compound is an aromatic nitrile compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its chemical structure dictates a clear hazard profile that must be respected. The primary concern stems from the nitrile functional group (-C≡N), which classifies the compound as a potential cyanide source. Organic nitriles can metabolize to or decompose into cyanide, and more acutely, they can release highly toxic hydrogen cyanide (HCN) gas if brought into contact with acids.[1]
Therefore, all waste containing this compound must be treated as acutely toxic hazardous waste . Improper disposal, such as drain disposal or commingling with general laboratory waste, is a serious breach of safety protocols and regulatory standards, posing a significant risk to personnel and the environment. The sole acceptable disposal pathway is through a licensed hazardous waste management service.
Regulatory Framework: The Legal Basis for Proper Disposal
The management of chemical waste in a laboratory setting is not optional; it is mandated by law. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).
-
EPA (RCRA): This act governs the entire lifecycle of hazardous waste, from generation to final disposal ("cradle-to-grave"). Laboratories are considered waste generators and must comply with strict rules for waste identification, segregation, storage, and documentation.[2][3] Key requirements include obtaining an EPA Identification Number for the facility and adhering to accumulation time limits.[4][5]
-
OSHA: OSHA's standards are designed to protect laboratory workers. This includes the Hazard Communication Standard (29 CFR 1910.1200), which requires proper labeling and access to SDSs, and standards for Personal Protective Equipment (PPE) (29 CFR 1910.132).[6][7]
Compliance is non-negotiable, with severe penalties for violations, including substantial fines.[8]
Core Disposal Protocol: A Step-by-Step Workflow
This protocol outlines the necessary steps from the moment the material is designated as waste to its final collection.
Step 1: Waste Characterization and Segregation
Immediately upon generation, the waste must be characterized as hazardous. Due to its toxic nature and chemical reactivity, this compound waste must be segregated from other waste streams.
The Critical Segregation Rule: The most dangerous potential reaction is the generation of hydrogen cyanide gas. Therefore, this waste stream must NEVER come into contact with acidic materials.[9]
-
Action: Collect this compound waste in a dedicated container.
-
Action: Store this container in a location physically separate from acidic waste. Use secondary containment bins as a physical barrier.[9]
-
Action: Also ensure segregation from strong oxidizing agents.[10]
Step 2: Containerization
Proper container selection is your first line of defense against leaks and exposures.
-
Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[4] Avoid metal containers.[4] The original product container is often an excellent choice if it is in good condition.[9]
-
Container Integrity: Inspect the container for any signs of damage, cracks, or deterioration before use.[2]
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion of vapors and prevent spills.[4]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[9]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal vendor.
-
Action: As soon as the first drop of waste is added, label the container with a formal hazardous waste tag.
-
Label Contents: The label must, at a minimum, include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][9]
-
Storage Conditions: Store the container in a well-ventilated area, such as a fume hood or a ventilated cabinet. Protect it from extreme heat or ignition sources.
-
Time and Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).[11] The waste must be moved to a Central Accumulation Area (CAA) within three days of the container becoming full or within one year of the accumulation start date, whichever comes first.[9]
Step 5: Final Disposal
-
Action: Arrange for pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste to its final disposal site.[3]
Data and Workflow Visualization
Table 1: Disposal and Safety Summary for this compound
| Parameter | Guideline | Rationale |
| Hazard Class | Toxic, Irritant | Potential for cyanide toxicity and irritation to skin, eyes, and respiratory tract.[12][13] |
| Primary Risks | Release of HCN gas with acids; toxic via inhalation, ingestion, and skin absorption. | The nitrile group is the primary chemical hazard.[14] |
| Required PPE | Nitrile or neoprene gloves, chemical splash goggles, face shield, lab coat. | To prevent skin and eye contact. Double-gloving is recommended.[14][15] |
| Handling Location | Certified chemical fume hood. | To prevent inhalation of vapors or potential HCN release.[14] |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents, Strong Bases. | Prevents violent reactions and release of toxic gases.[9][10] |
| Spill Cleanup | Inert absorbent material (vermiculite, sand), collected in a sealed container for disposal. | To safely contain and remove spilled material without creating additional hazards.[16] |
| Disposal Method | Licensed Hazardous Waste Vendor (Incineration). | The only legal and safe method for destroying toxic organic waste.[16][17] |
Diagram 1: Disposal Workflow
This diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow from waste generation to final disposal.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Minor Spill (inside a chemical fume hood):
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE , including double gloves, goggles, and a lab coat.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill kit. Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor and EHS department.
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency number and/or 911. Provide details on the chemical spilled and its location.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical help.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.
Given the potential for cyanide poisoning, it is critical to inform emergency responders that the exposure involved a nitrile compound.[18]
References
- 1. fishersci.com [fishersci.com]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
- 8. Hazardous Waste Manual [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. atul.co.in [atul.co.in]
- 17. download.basf.com [download.basf.com]
- 18. sesha.org [sesha.org]
Navigating the Uncharted: A Guide to Safely Handling (4-Bromo-2-methoxyphenyl)acetonitrile
For the pioneering researchers, scientists, and drug development professionals venturing into novel molecular landscapes, the synthesis and application of unique compounds like (4-Bromo-2-methoxyphenyl)acetonitrile present both exciting opportunities and inherent safety challenges. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, drawing upon data from structurally analogous compounds to establish a robust framework for safe handling, personal protection, and disposal.
Hazard Profile: An Informed Estimation
Given the lack of specific toxicological data for this compound, its hazard profile is extrapolated from closely related phenylacetonitrile derivatives. These analogs suggest that the compound should be treated as toxic if swallowed and may cause skin and eye irritation.[1][2][3] The presence of a bromine atom and a nitrile group warrants significant caution, as nitriles can release hydrogen cyanide upon decomposition or under certain metabolic conditions.[1]
Key Anticipated Hazards:
-
Acute Oral Toxicity: Assumed to be toxic if ingested.[1][4][5]
-
Skin and Eye Irritation: Likely to cause irritation upon contact.[2][3]
-
Inhalation Hazard: Potential for harm if inhaled, particularly as a dust or aerosol.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | To prevent skin contact and potential absorption. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes, dust, and vapors. Standard safety glasses are insufficient.[6] |
| Body Protection | Laboratory coat and, for larger quantities, a chemical-resistant apron or coveralls | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][6] | To prevent inhalation of dust, aerosols, or vapors. |
Safe Handling Workflow: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
dot
Caption: Workflow for Safely Handling this compound.
Detailed Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards of all chemicals to be used.
-
Don all required PPE as outlined in the table above.
-
Verify the proper functioning of the chemical fume hood.
-
Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.
-
-
Handling:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
When transferring the solid, use a spatula to avoid generating dust.
-
Keep the container tightly closed when not in use to prevent the release of any potential vapors.[7]
-
Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
The container should be clearly labeled with the chemical name and any relevant hazard warnings.
-
Spill and Waste Management: A Plan for the Unexpected
Accidents can happen, and a well-defined spill and waste disposal plan is crucial.
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Waste Disposal:
-
Waste Classification: All materials contaminated with this compound, including gloves, weighing paper, and absorbent materials, should be treated as hazardous waste.[8]
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[8] Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program, following all local, state, and federal regulations.[1][2]
By adopting these rigorous safety protocols, researchers can confidently and responsibly handle this compound, paving the way for scientific advancement while prioritizing personal and environmental safety.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. atul.co.in [atul.co.in]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
